4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4-methyl-6-propan-2-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-4(2)6-9-5(3)10-7(8)11-6/h4H,1-3H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXYDLJFFPKKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through modern analytical techniques is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering predictive insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from analogous substituted 1,3,5-triazine structures.
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a primary amine, a methyl group, and an isopropyl group. These functionalities give rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the amine, isopropyl, and methyl protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0-5.5 | Broad Singlet | 2H | -NH₂ |
| ~3.0-3.2 | Septet | 1H | -CH(CH₃)₂ |
| ~2.4 | Singlet | 3H | -CH₃ |
| ~1.3 | Doublet | 6H | -CH(CH₃)₂ |
Interpretation:
-
Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet in the region of δ 5.0-5.5 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
-
Isopropyl Methine Proton (-CH(CH₃)₂): The methine proton of the isopropyl group is anticipated to be a septet due to coupling with the six equivalent methyl protons. Its downfield shift to approximately δ 3.0-3.2 ppm is a result of the deshielding effect of the triazine ring.
-
Methyl Protons (-CH₃): The methyl group attached to the triazine ring will appear as a sharp singlet at around δ 2.4 ppm.
-
Isopropyl Methyl Protons (-CH(CH₃)₂): The six equivalent protons of the two methyl groups in the isopropyl substituent are expected to resonate as a doublet around δ 1.3 ppm, resulting from coupling to the methine proton.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters:
-
Spectrometer: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3-4 s
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C-isopropyl (on triazine) |
| ~170 | C-methyl (on triazine) |
| ~165 | C-amine (on triazine) |
| ~37 | -CH(CH₃)₂ |
| ~25 | -CH₃ |
| ~21 | -CH(CH₃)₂ |
Interpretation:
-
Triazine Ring Carbons: The three carbon atoms of the triazine ring are expected to resonate in the downfield region (δ 165-175 ppm) due to the strong deshielding effect of the electronegative nitrogen atoms.[2][3] The specific shifts will be influenced by the attached substituents.
-
Isopropyl Methine Carbon (-CH(CH₃)₂): The methine carbon of the isopropyl group is predicted to appear around δ 37 ppm.
-
Methyl Carbon (-CH₃): The carbon of the methyl group attached to the triazine ring should resonate at approximately δ 25 ppm.[4]
-
Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group are expected at around δ 21 ppm.[5]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Parameters:
-
Spectrometer: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Number of Scans: 1024-2048
-
Relaxation Delay: 2.0 s
-
-
Data Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Doublet | N-H asymmetric and symmetric stretching (primary amine) |
| 2960-2850 | Medium-Strong | C-H stretching (alkyl groups) |
| ~1640 | Strong | N-H bending (scissoring) |
| ~1550 | Strong | C=N stretching (triazine ring) |
| ~1460 | Medium | C-H bending (alkyl groups) |
| ~810 | Strong | Triazine ring breathing |
Interpretation:
-
N-H Vibrations: The primary amine will exhibit two characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region.[6] A strong N-H bending (scissoring) vibration is expected around 1640 cm⁻¹.
-
C-H Vibrations: The C-H stretching vibrations of the methyl and isopropyl groups will appear in the 2960-2850 cm⁻¹ range. C-H bending vibrations will be observed around 1460 cm⁻¹.
-
Triazine Ring Vibrations: The C=N stretching vibrations of the triazine ring are expected to produce a strong absorption band around 1550 cm⁻¹. A characteristic ring "breathing" mode is also anticipated around 810 cm⁻¹.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Accessory: ATR accessory with a diamond or germanium crystal
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record the spectrum in the 4000-400 cm⁻¹ range.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular formula of the compound is C₇H₁₂N₄. The calculated monoisotopic mass is 152.1062 u. Therefore, the molecular ion peak is expected at m/z = 152.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical ([M-15]⁺): A common fragmentation for isopropyl groups is the loss of a methyl radical, leading to a fragment ion at m/z = 137. This is often a prominent peak.
-
Loss of a methyl radical from the ring-attached methyl group ([M-15]⁺): This would also result in a fragment at m/z = 137.
-
Alpha-cleavage of the amine: Cleavage of the C-C bond alpha to the amine is a characteristic fragmentation for amines.[7][8]
-
Ring Fragmentation: The triazine ring can undergo complex fragmentation, leading to various smaller charged species.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
-
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, derived from established principles and comparative analysis, offer a reliable reference for researchers engaged in the synthesis and application of this and related triazine derivatives. This multi-technique approach ensures a high degree of confidence in the structural elucidation, which is a critical step in the advancement of chemical and pharmaceutical research.
References
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
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Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. ResearchGate. Available at: [Link]
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Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. Available at: [Link]
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Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. Available at: [Link]
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2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). AERU. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine (Prometryn)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, commonly known as prometryn (CAS 7287-19-6). As a selective triazine herbicide, its physicochemical properties are paramount to its formulation, biological efficacy, environmental fate, and toxicological profile. This document details the fundamental principles and methodologies for evaluating these critical parameters, offering field-proven insights and step-by-step protocols for rigorous scientific investigation. All methodologies are grounded in internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and reproducibility.
Introduction: The Scientific Imperative for Characterizing Prometryn
Prometryn is a selective, systemic herbicide widely used to control annual grasses and broadleaf weeds in crops such as cotton and celery.[1][2] Its mode of action is the inhibition of photosynthetic electron transport at the photosystem II receptor site.[3][4] The effectiveness of a herbicide formulation and its environmental impact are intrinsically linked to its solubility and stability.
-
Solubility dictates the bioavailability of the active ingredient to the target weed, influences its mobility in soil and water systems, and is a cornerstone of formulation development (e.g., suspension concentrates vs. emulsifiable concentrates).[3][5]
-
Stability determines the shelf-life of a formulated product and the persistence of the molecule in the environment.[1] Understanding its degradation pathways—primarily through hydrolysis and photolysis—is crucial for assessing potential carryover in rotational crops and for environmental risk assessment.[1][6]
This guide serves as a robust framework for researchers to systematically evaluate these properties, ensuring the generation of high-quality, reliable data for regulatory submissions, product development, and academic research.
Core Physicochemical Properties
A foundational understanding of prometryn's intrinsic properties is essential before designing experimental studies.
| Property | Value | Source(s) |
| Chemical Name | N2,N4-di-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine | [5] |
| CAS Number | 7287-19-6 | [5] |
| Molecular Formula | C₁₀H₁₉N₅S | [2] |
| Molecular Weight | 241.36 g/mol | [1][2] |
| Appearance | Colorless or white crystalline solid | [1][5] |
| Melting Point | 118-120 °C | [5][7] |
| pKa | 4.05 - 4.1 (Weak Base) | [1][4] |
| Log P (Kow) | 3.34 - 3.51 | [1][5] |
| Vapor Pressure | 0.13 mPa (at 20-25 °C) | [1][5] |
Aqueous and Solvent Solubility Determination
Expertise & Experience: The choice of an analytical method for solubility is dictated by the expected concentration range. For a compound like prometryn with moderate aqueous solubility, the Flask Shake Method is the gold standard, providing a direct measure of thermodynamic equilibrium solubility. This contrasts with kinetic or high-throughput screening methods which may not reflect true equilibrium. The OECD provides internationally accepted specifications for the testing of chemicals, ensuring data harmonization.[8][9]
Rationale and Causality
Aqueous solubility is a critical determinant of prometryn's environmental mobility.[5] Its moderate solubility suggests it can be transported in runoff but may also adsorb to soil organic matter.[5] Solubility in organic solvents is vital for developing stable and effective formulations, such as Suspension Concentrates (SC).[5]
Experimental Protocol: OECD 105 (Flask Shake Method)
This protocol is a self-validating system for determining water solubility for substances with solubilities above 10⁻² g/L.[10][11]
Objective: To determine the saturation concentration of prometryn in a solvent at a controlled temperature.
Methodology:
-
Preliminary Test: Add increasing amounts of prometryn to fixed volumes of the solvent (e.g., deionized water) in separate vessels. Agitate at the test temperature (e.g., 20°C) for 24 hours. This helps estimate the approximate solubility and the time required to reach equilibrium.
-
Definitive Test Preparation: Based on the preliminary test, add an amount of prometryn that is clearly in excess of its estimated solubility to at least three separate vessels containing a precise volume of the solvent.
-
Equilibration: Seal the vessels and agitate them in a constant temperature bath (e.g., 20 ± 0.5°C) for a period determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to measure concentrations at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.
-
Phase Separation: After equilibration, allow the vessels to stand in the temperature bath to let suspended solids settle. Centrifuge an aliquot of each solution at the same temperature to separate the undissolved solid phase from the saturated aqueous phase.
-
Quantification: Carefully withdraw a sample from the supernatant. Dilute as necessary with a suitable mobile phase and analyze the concentration of prometryn using a validated analytical method, such as HPLC-UV.[12][13]
-
Validation: The solubility is the average of at least three independent determinations, with a relative standard deviation of less than 15%.
Visualization: Solubility Determination Workflow
Caption: Workflow for the OECD 105 Flask Shake Method.
Summary of Known Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Source(s) |
| Water (pH 7) | 20 | 0.033 | [4] |
| Water | 20 | 0.048 | [5] |
| Water | 20 | 0.04827 | [2][7] |
| Water | 25 | 0.033 | [1] |
| Acetone | 20 | 240 | [1] |
| Acetone | 25 | 330 | [1] |
| Dichloromethane | 20 | 300 | [1] |
| Ethanol | 25 | 140 | [1] |
| Hexane | 20 | 5.5 | [1] |
| Hexane | 25 | 6.3 | [1] |
| Methanol | 20 | 160 | [1] |
| Toluene | 20 | 170 | [1] |
| Toluene | 25 | 200 | [1] |
Chemical Stability Assessment
Trustworthiness: A comprehensive stability study must be a self-validating system that includes controls and multiple time points. By evaluating degradation under stressed conditions (e.g., varied pH, light, temperature), we can reliably predict prometryn's behavior during storage and after environmental application. The choice of analytical method is critical; it must be stability-indicating, meaning it can separate the parent compound from its degradation products.
Hydrolytic Stability
Rationale: Hydrolysis is a primary degradation pathway for many pesticides in aqueous environments. Prometryn is known to be stable in neutral, slightly acidic, or slightly alkaline media but is hydrolyzed by warm acids and alkalis.[1] This pH-dependent stability is critical for predicting its persistence in different soil and water conditions.
Protocol (Adapted from OECD 111):
-
Solution Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Setup: Add prometryn to each buffer solution in sterile, sealed containers to a concentration below its water solubility limit. Protect containers from light.
-
Incubation: Place the containers in a temperature-controlled environment (e.g., 50°C for a preliminary test, followed by 20-25°C for the definitive test).
-
Sampling: At predetermined intervals (e.g., 0, 1, 2, 7, 14, and 30 days), withdraw aliquots from each solution.
-
Analysis: Immediately analyze the samples for the remaining concentration of prometryn using a stability-indicating HPLC or GC method.[14][15] Identify and quantify major degradation products if possible (e.g., hydroxyprometryn).[2]
-
Data Evaluation: Plot the natural log of the concentration versus time. If the plot is linear, the reaction follows first-order kinetics. Calculate the rate constant (k) and the half-life (t₁/₂) at each pH and temperature.
Photolytic Stability
Rationale: Sunlight can be a significant driver of pesticide degradation. Prometryn is known to be decomposed by UV irradiation.[1] Studies show that its half-life under UV light can be as short as 53.5–116.4 hours, compared to over 3000 hours in the dark, highlighting the importance of this degradation route.[6]
Protocol (Adapted from OECD 316):
-
Solution Preparation: Prepare a solution of prometryn in sterile, purified water.
-
Test Setup: Place the solution in sealed, UV-transparent quartz vessels. Prepare identical "dark control" samples wrapped in aluminum foil.
-
Irradiation: Expose the test samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp). The dark controls are placed in the same temperature-controlled environment but shielded from light.
-
Sampling: At appropriate time intervals, withdraw samples from both the irradiated and dark control vessels.
-
Analysis: Analyze the samples to determine the concentration of prometryn.
-
Data Evaluation: Compare the degradation rate in the irradiated samples to that in the dark controls. The difference is attributed to photolysis. Calculate the photolytic half-life. The degradation of prometryn in aqueous solution by UV light can lead to the formation of hydroxypropazine.[2][7]
Thermal and Storage Stability
Rationale: This assesses the suitability of the compound for long-term storage under warehouse conditions. Prometryn is generally very stable over several years of shelf life with only slight sensitivity to extreme temperatures.[1][16]
Protocol (Adapted from OECD 113):
-
Test Setup: Store samples of prometryn (as a solid or in a relevant formulation) in sealed containers.
-
Accelerated Storage: Place the containers in an oven at an elevated temperature, for example, 54-55°C for 14 days, to simulate long-term storage at room temperature.[17]
-
Analysis: After the storage period, analyze the samples for the concentration of prometryn and the presence of any degradation products.
-
Data Evaluation: The substance is considered stable if the concentration of the active ingredient has not decreased by more than 5%.[17]
Visualization: Overall Stability Testing Logic
Caption: Logical workflow for comprehensive stability assessment.
Summary of Known Stability Data
| Stability Type | Condition | Result / Half-Life (t₁/₂) | Source(s) |
| Hydrolysis | 20°C, Neutral, slightly acidic/alkaline | Stable | [1] |
| Warm acids and alkalis | Hydrolyzed | [1] | |
| Photolysis | UV Light (in soil) | 53.5 – 116.4 hours | [6] |
| Xenon Light (in soil) | 1131.6 hours | [6] | |
| Dark Control (in soil) | 3138.7 hours | [6] | |
| UV Light (>290 nm, aqueous) | Follows first-order kinetics; degradation products detected | [18] | |
| Thermal/Storage | Normal storage conditions | Stable for 3-5 years | [1] |
Conclusion
The data and protocols presented in this guide underscore that this compound (prometryn) is a compound with moderate aqueous solubility and high solubility in several organic solvents. It is generally stable under standard environmental and storage conditions. However, its degradation is significantly accelerated by UV light and is susceptible to hydrolysis in warm acidic or alkaline conditions. A thorough understanding and rigorous application of the standardized methodologies outlined herein are essential for any scientist involved in the research, development, or regulatory assessment of prometryn-containing products. The use of validated, stability-indicating analytical methods like HPLC and GC is fundamental to achieving accurate and reliable results.
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Wang, F., et al. (2015). Assessment of Photodegradation of Herbicide Prometryn in Soil. ResearchGate. Retrieved from [Link]
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PubMed. (2015). Determination of Prometryn in Vetiver Grass and Water Using Gas Chromatography-Nitrogen Chemiluminescence Detection. Retrieved from [Link]
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PubMed. (2004). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. Retrieved from [Link]
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MDPI. (2023). Method Validation and Determination of Ametryn Pesticide in Water Samples by QuEChERS-GC-MS. Retrieved from [Link]
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ResearchGate. (2000). (PDF) Stability of Photolysis and Hydrolysis of Prallethrin. Retrieved from [Link]
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Foreword: Navigating the Preliminary Stages of Drug Discovery with Computational Chemistry
An In-Depth Technical Guide to In Silico Docking Studies of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
A Hypothetical Case Study in Early-Stage Drug Discovery
In the landscape of modern drug discovery, in silico techniques have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, technical walkthrough of a molecular docking study, a cornerstone of computational drug design. We will focus on a specific, yet under-researched molecule: this compound. Given the nascent state of research on this particular compound, this document will serve as a hypothetical case study, illustrating the complete workflow from target selection to data interpretation. The methodologies and principles outlined herein are grounded in established scientific practices and are intended for researchers, scientists, and professionals in the field of drug development.
The 1,3,5-triazine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The structural features of this compound suggest its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy. Therefore, for the purpose of this guide, we will investigate its interaction with Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2]
This guide is structured to provide not just a protocol, but a deeper understanding of the rationale behind each step, empowering the reader to apply these principles to their own research endeavors.
Introduction to this compound and Molecular Docking
The Ligand: this compound
-
Structure and Properties: this compound is a small organic molecule with the molecular formula C₇H₁₂N₄. Its structure consists of a central 1,3,5-triazine ring substituted with a methyl group, an isopropyl group, and an amine group. These substituents influence the molecule's steric and electronic properties, which are critical for its binding affinity and selectivity to a protein target.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₄ | - |
| Molecular Weight | 152.20 g/mol | - |
| IUPAC Name | This compound | - |
-
Rationale for Investigation: The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry.[1] Derivatives of this heterocycle have been shown to interact with a variety of biological targets, including kinases, dihydrofolate reductase (DHFR), and mTOR.[2][3][4] The presence of an amino group and alkyl substituents on the triazine ring of our subject molecule suggests potential interactions with the ATP-binding pocket of kinases.
The Principle of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).[7] The primary goals of molecular docking are:
-
Binding Mode Prediction: To determine the most likely conformation and orientation of the ligand within the protein's binding site.
-
Binding Affinity Estimation: To estimate the strength of the interaction between the ligand and the protein, typically expressed as a scoring function or binding energy.
This information is invaluable for identifying potential drug candidates, optimizing lead compounds, and understanding drug-target interactions at a molecular level.
A Step-by-Step In Silico Docking Protocol
This section details the complete workflow for a molecular docking study of this compound against EGFR. We will utilize widely accepted and validated software tools for each step.
Diagram: In Silico Molecular Docking Workflow
Caption: A streamlined workflow for in silico molecular docking studies.
Part 1: Preparation of the Ligand and Protein Target
Rationale: Proper preparation of both the ligand and the target protein is a critical prerequisite for a successful docking experiment. This involves generating accurate 3D structures, assigning correct chemical properties, and removing any extraneous information that could interfere with the docking calculations.
2.1.1. Ligand Preparation
-
Step 1: 2D Structure Generation. Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.
-
Step 2: 3D Structure Generation and Energy Minimization. Convert the 2D structure to a 3D conformation. Subsequently, perform energy minimization to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or the built-in functionalities of molecular modeling suites. The rationale is to start the docking process from a sterically favorable ligand conformation.
-
Step 3: File Format Conversion. Save the 3D structure in a suitable format for the docking software, such as .mol2 or .pdbqt.
2.1.2. Target Protein Preparation
-
Step 1: Protein Structure Retrieval. Download the 3D crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB) (]">www.rcsb.org). For this study, we will use a PDB entry that contains a co-crystallized inhibitor, for example, PDB ID: 2GS2. The presence of a known inhibitor helps in defining the binding site.
-
Step 2: Pre-processing the Protein Structure.
-
Remove Water Molecules and Heteroatoms: Delete all water molecules and any other non-essential heteroatoms from the PDB file. Water molecules can interfere with the docking algorithm, and other heteroatoms are typically not part of the receptor's binding site.
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure. This is crucial for correctly calculating hydrogen bonding interactions.
-
Assign Partial Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.
-
-
Step 3: Defining the Binding Site. The binding site is the region on the protein where the ligand is expected to bind.
-
Grid Box Generation: Define a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. A common approach is to center the grid box on the co-crystallized ligand from the PDB structure.
-
Part 2: Molecular Docking Simulation
Rationale: This is the core computational step where the docking algorithm explores various possible binding poses of the ligand in the defined active site of the protein and scores them based on their predicted binding affinity.
-
Step 1: Choosing a Docking Program. Several well-validated docking programs are available, both commercial and academic. For this guide, we will refer to AutoDock Vina, a widely used open-source docking program known for its accuracy and speed.
-
Step 2: Configuring the Docking Parameters.
-
Input Files: Specify the prepared ligand file (.pdbqt) and the prepared protein file (.pdbqt).
-
Grid Box Coordinates: Input the coordinates and dimensions of the grid box defined in the target preparation step.
-
Exhaustiveness: Set the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also improves the thoroughness of the conformational search.
-
-
Step 3: Running the Docking Simulation. Execute the docking run. The program will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score.
Part 3: Analysis and Interpretation of Docking Results
Rationale: The output of a docking simulation is a wealth of data that needs careful analysis to extract meaningful insights. This involves examining the predicted binding poses, understanding the nature of the molecular interactions, and critically evaluating the docking scores.
-
Step 1: Visualizing the Docking Poses. Use molecular visualization software such as PyMOL or UCSF Chimera to visualize the predicted binding poses of this compound within the EGFR active site.
-
Step 2: Analyzing the Binding Interactions.
-
Hydrogen Bonds: Identify and analyze the hydrogen bonds formed between the ligand and the protein. Hydrogen bonds are crucial for binding affinity and specificity. The amine group and the nitrogen atoms of the triazine ring are potential hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: Examine the hydrophobic interactions between the methyl and isopropyl groups of the ligand and the nonpolar residues of the protein's active site.
-
Pi-Interactions: Investigate any potential pi-stacking or pi-alkyl interactions involving the triazine ring.
-
-
Step 3: Interpreting the Docking Scores. The docking score, typically in kcal/mol, provides an estimate of the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. It is important to compare the score of the top-ranked pose with those of known inhibitors if available.
Table: Hypothetical Docking Results Summary
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| 1 | -7.8 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| 2 | -7.5 | Cys773, Leu844 | Hydrophobic |
| 3 | -7.2 | Thr790, Asp855 | Hydrogen Bond |
Diagram: Ligand-Protein Interactions
Caption: A schematic of potential interactions between the ligand and EGFR.
Trustworthiness and Self-Validation
The reliability of in silico docking studies hinges on a rigorous and self-validating protocol.
-
Redocking of a Co-crystallized Ligand: A crucial validation step is to perform a redocking experiment. This involves extracting the co-crystallized ligand from the PDB structure, docking it back into the same protein, and comparing the predicted pose with the experimentally determined pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.
-
Use of Multiple Scoring Functions: Different docking programs use different scoring functions to estimate binding affinity. Cross-validating the results with another docking program can provide greater confidence in the predicted binding mode.
-
Comparison with Known Binders: Whenever possible, dock known active and inactive compounds against the target. A successful docking protocol should be able to distinguish between binders and non-binders, with active compounds generally receiving better docking scores.
Conclusion and Future Directions
This guide has presented a comprehensive, albeit hypothetical, in silico molecular docking study of this compound against the EGFR kinase domain. The detailed protocol outlines the essential steps from ligand and protein preparation to the analysis of docking results. The hypothetical results suggest that this triazine derivative has the potential to bind to the ATP-binding pocket of EGFR, forming key hydrogen bond and hydrophobic interactions.
It is imperative to remember that molecular docking is a predictive tool. The findings from these computational studies provide valuable hypotheses that must be validated through experimental techniques such as in vitro binding assays and cell-based functional assays. Future work should focus on the chemical synthesis of this compound and its biological evaluation to confirm the in silico predictions. Furthermore, molecular dynamics simulations could be employed to study the stability of the predicted ligand-protein complex over time.
By integrating computational and experimental approaches, we can accelerate the journey from a promising chemical entity to a potential therapeutic agent.
References
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Bibi, S., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Future Journal of Pharmaceutical Sciences, 11(1), 1-16. [Link]
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Gaba, M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221. [Link]
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Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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Patel, L., et al. (2020). In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase. Biointerface Research in Applied Chemistry, 11(2), 9629-9637. [Link]
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Kumar, A., & Vathsala, P. G. (2026). Molecular docking in drug design: Basic concepts and application spectrums. International Journal of Pharmaceutical and Biological Science Archive, 1(1), 1-12. [Link]
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ResearchGate. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]
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An In-depth Technical Guide to 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine: Synthesis, History, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. This guide provides a comprehensive technical overview of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, a specific asymmetrically substituted aminotriazine. While direct historical accounts of this particular molecule are scarce, its existence is predicated on the rich history of s-triazine synthesis. This document delineates the probable synthetic pathways, grounded in established chemical principles, and explores the potential biological significance of this compound by drawing parallels with structurally related analogs. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel triazine-based compounds for drug discovery.
The 1,3,5-Triazine Core: A Legacy of Versatility
The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. This nitrogen-rich core imparts unique physicochemical properties, including hydrogen bonding capabilities and a stable aromatic system, making it a privileged scaffold in the design of bioactive molecules. Historically, the synthesis of s-triazines has been approached through two primary routes: the cyclotrimerization of nitriles and the functionalization of a pre-formed triazine ring.
One of the earliest methods, the Pinner triazine synthesis , first reported by Adolf Pinner in 1890, involves the reaction of aryl amidines with phosgene to produce 2-hydroxyl-4,6-diaryl-s-triazines[1]. While historically significant, this method has limitations in substrate scope and reaction conditions.
The advent of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) revolutionized triazine chemistry. Cyanuric chloride, known since 1827, is a highly reactive and commercially available starting material that allows for the stepwise and controlled nucleophilic substitution of its three chlorine atoms.[2][3] This has become the most practical and widely used method for synthesizing a diverse array of symmetrically and asymmetrically substituted 1,3,5-triazines.[2][4] The reactivity of the chlorine atoms is temperature-dependent, allowing for sequential introduction of different nucleophiles.[5]
Proposed Synthesis of this compound
The synthesis of the asymmetrically substituted this compound can be logically achieved through a sequential nucleophilic substitution of cyanuric chloride. The key to this synthesis is the differential reactivity of the chlorine atoms at varying temperatures.
Synthetic Pathway Overview
The proposed synthesis involves a three-step process starting from cyanuric chloride, as illustrated in the workflow diagram below. The first substitution with a methyl group via a Grignard reagent is followed by the introduction of an isopropyl group, and finally, amination to yield the target compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-6-methyl-1,3,5-triazine
-
To a solution of cyanuric chloride (1 equivalent) in anhydrous tetrahydrofuran (THF) cooled to -20°C, a solution of methylmagnesium bromide (1 equivalent) in THF is added dropwise, maintaining the temperature below 0°C.
-
The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,4-dichloro-6-methyl-1,3,5-triazine.
Causality: The first substitution is carried out at a low temperature to favor monosubstitution. The Grignard reagent, a strong nucleophile, readily displaces one chlorine atom.
Step 2: Synthesis of 2-chloro-4-methyl-6-(propan-2-yl)-1,3,5-triazine
-
To a solution of 2,4-dichloro-6-methyl-1,3,5-triazine (1 equivalent) in anhydrous THF at 0°C, a solution of isopropylmagnesium chloride (1 equivalent) in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
Purification by column chromatography yields 2-chloro-4-methyl-6-(propan-2-yl)-1,3,5-triazine.
Causality: The second substitution requires a slightly higher temperature (room temperature) due to the reduced reactivity of the dichlorinated intermediate.
Step 3: Synthesis of this compound
-
A mixture of 2-chloro-4-methyl-6-(propan-2-yl)-1,3,5-triazine (1 equivalent) and aqueous ammonia (excess) in dioxane is heated at reflux for 8-10 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to give the final product, this compound.
Causality: The final substitution with ammonia requires elevated temperatures (reflux) to overcome the lower reactivity of the remaining chlorine atom.
Characterization Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₇H₁₂N₄ |
| Molecular Weight | 152.20 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, ppm) | δ 7.0-7.5 (br s, 2H, NH₂), 3.0-3.2 (septet, 1H, CH), 2.4 (s, 3H, CH₃), 1.3 (d, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 175 (C-NH₂), 172 (C-isopropyl), 168 (C-methyl), 40 (CH), 25 (CH₃-ring), 22 (CH₃-isopropyl) |
| Mass Spectrometry (m/z) | [M+H]⁺ = 153.11 |
Potential Biological and Pharmacological Significance
While no specific biological activity has been reported for this compound, the broader class of 2-amino-4,6-disubstituted-1,3,5-triazines is well-documented for a wide range of pharmacological effects. This suggests that the target compound could be a valuable candidate for biological screening.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal properties of 2,4,6-trisubstituted 1,3,5-triazines. For instance, a series of novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives showed significant antifungal activity against Candida albicans[6][7]. Another study reported the synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives against Staphylococcus aureus and Candida albicans[8]. The presence of the amino group at the C2 position and the lipophilic alkyl groups at C4 and C6 in the target molecule are features often associated with antimicrobial efficacy.
Anticancer Activity
The 1,3,5-triazine scaffold is a key component in several approved anticancer drugs and numerous investigational agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation. For example, some triazine derivatives act as dihydrofolate reductase (DHFR) inhibitors, a well-established target for antifolate drugs. The structural similarity of this compound to other bioactive aminotriazines warrants its investigation as a potential anticancer agent.
Antiviral Activity
Substituted 1,3,5-triazines have also been explored for their antiviral properties. A study on the synthesis and biological activity of substituted 2,4,6-s-triazines demonstrated antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus-1 (HSV-1)[9][10]. The diverse substitution patterns on the triazine ring allow for fine-tuning of the antiviral spectrum and potency.
The potential biological activities of 2-amino-4,6-dialkyl-1,3,5-triazines are summarized in the table below.
| Biological Activity | Key Structural Features | Representative References |
| Antimicrobial/Antifungal | Amino group at C2, various substituents at C4 and C6 | [6][7][8] |
| Anticancer | Amino and other functional groups on the triazine ring | [11] |
| Antiviral | Various substitutions on the triazine core | [9][10][12] |
Future Directions and Conclusion
The true potential of this compound lies in its unexplored biological activity. Based on the well-established pharmacological profile of structurally related compounds, this molecule represents a promising lead for screening in antimicrobial, anticancer, and antiviral assays. The synthetic protocol outlined herein provides a clear path for its preparation, enabling further investigation by the scientific community. It is through the synthesis and biological evaluation of such novel, asymmetrically substituted triazines that the full therapeutic potential of this remarkable scaffold can be realized.
References
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ResearchGate. (n.d.). Pinner method for synthesis of s-triazine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Materials Advances. [Link]
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Wikipedia. (n.d.). Pinner triazine synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Pinner's synthesis mechanism. Retrieved from [Link]
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National Institutes of Health. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]
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National Institutes of Health. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. [Link]
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Semantic Scholar. (2023). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. [Link]
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YouTube. (2022, March 4). Pinner Reaction Mechanism. [Link]
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ResearchGate. (2020). Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. [Link]
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ResearchGate. (2014). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. [Link]
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ResearchGate. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. [Link]
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Defense Technical Information Center. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. [Link]
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ACS Publications. (2023). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. [Link]
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CORE. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. [Link]
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ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. [Link]
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MDPI. (2023). Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines. [Link]
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PubMed. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. [Link]
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ChemRxiv. (2023). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. [Link]
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Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
Abstract
This document provides a comprehensive guide for the utilization of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine in high-throughput screening (HTS) campaigns. While direct biological data for this specific molecule is not extensively published, this guide leverages established principles of triazine chemistry and common HTS methodologies to propose robust screening strategies. The protocols detailed herein are designed to be adaptable for identifying the compound's potential activities across various target classes, including kinases, G-protein coupled receptors (GPCRs), and its general cytotoxic profile. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel triazine-based compounds.
Introduction: The Triazine Scaffold in Drug Discovery
The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, renowned for its structural versatility and wide spectrum of biological activities.[1][2] Derivatives of this heterocyclic core have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][3] The nitrogen-rich triazine ring can participate in various intermolecular interactions, making it an excellent foundation for designing molecules that can bind to a diverse range of biological targets.[4]
The synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride, allowing for the sequential introduction of different functional groups at the 2, 4, and 6 positions.[5][6] This synthetic tractability enables the creation of large and diverse chemical libraries for HTS.
1.1. Focus Compound: this compound
The subject of this guide, this compound, is a disubstituted aminotriazine. Its chemical structure suggests potential for various biological activities. The amino group can act as a hydrogen bond donor and acceptor, a common feature in many enzyme inhibitors and receptor ligands.[7] The methyl and isopropyl substituents provide lipophilic character that can influence cell permeability and binding to hydrophobic pockets of target proteins.
Given the known activities of other triazine derivatives, potential biological targets for this compound could include, but are not limited to:
-
Protein Kinases: Many triazine-based compounds have been identified as potent kinase inhibitors.[8][9]
-
G-Protein Coupled Receptors (GPCRs): The structural features of aminotriazines make them suitable candidates for modulating GPCR activity.[10][11]
-
Cellular Proliferation Pathways: Due to the prevalence of triazines as anticancer agents, assessing the compound's effect on cell viability is a crucial first step.[1]
Compound Handling and Preparation for HTS
Proper handling of small molecules is critical for the success of any HTS campaign.[12] The following guidelines should be followed for this compound.
Table 1: Compound Handling and Storage
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) | DMSO is a versatile solvent for a wide range of small molecules and is generally well-tolerated by most cell-based assays at low concentrations (<0.5%). |
| Stock Concentration | 10 mM | A high-concentration stock allows for serial dilutions to achieve a wide range of screening concentrations while minimizing the final DMSO concentration in the assay. |
| Storage | Store at -20°C or -80°C in small aliquots. | Minimizes freeze-thaw cycles which can lead to compound degradation. |
| Quality Control | Purity should be assessed by HPLC-MS before and periodically during the screening campaign. Solubility in assay buffer should be determined to avoid false positives due to precipitation. | Ensures the integrity and reliability of the screening data. |
High-Throughput Screening Workflows
A typical HTS workflow involves primary screening of a large compound library at a single concentration, followed by secondary assays to confirm hits and determine dose-response relationships.[13][14]
Caption: A generalized workflow for a high-throughput screening campaign.
Proposed HTS Assays and Protocols
Based on the potential biological activities of triazine derivatives, the following HTS assays are recommended for the initial characterization of this compound.
Cell Viability/Cytotoxicity Assay
This is a fundamental primary screen to assess the compound's general effect on cell proliferation and health.[15][16] A common method is the resazurin reduction assay, which measures metabolic activity.
Protocol 1: Resazurin-Based Cell Viability Assay
Objective: To determine the cytotoxic effect of the compound on a selected cell line (e.g., HeLa, A549).
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
This compound (10 mM stock in DMSO)
-
Positive control (e.g., Staurosporine, 10 µM)
-
Negative control (0.1% DMSO in media)
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 40 µL of complete medium per well of a 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a serial dilution of the test compound in complete medium.
-
Add 10 µL of the diluted compound, positive control, or negative control to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate for 48-72 hours.
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence intensity using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Kinase Inhibition Assay
Many triazine derivatives are known to inhibit protein kinases.[8] A universal, HTS-compatible kinase assay measures the production of ADP, a common product of all kinase reactions.[9]
Protocol 2: ADP-Glo™ Kinase Assay (Promega)
Objective: To screen for inhibitory activity against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., EGFR, AKT1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Test compound, positive and negative controls
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the test compound or control.
-
Add 2 µL of a mixture containing the kinase and its substrate.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
A decrease in luminescence indicates inhibition of kinase activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Caption: Potential mechanism of kinase inhibition by the test compound.
GPCR Activity Assay (cAMP Measurement)
GPCRs are a major class of drug targets.[10][17] The activation of many GPCRs leads to changes in the intracellular concentration of cyclic AMP (cAMP).[11] The AlphaScreen cAMP assay is a highly sensitive, homogeneous assay suitable for HTS.[18][19][20]
Protocol 3: AlphaScreen cAMP Assay (PerkinElmer)
Objective: To determine if the compound modulates the activity of a specific GPCR.
Materials:
-
Cells expressing the GPCR of interest
-
Stimulation buffer
-
Lysis buffer
-
AlphaScreen cAMP Acceptor beads
-
Streptavidin-coated Donor beads
-
Biotinylated cAMP
-
384-well white plates
-
Test compound, agonist/antagonist controls
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Cell Stimulation:
-
Seed cells in a 384-well plate and incubate overnight.
-
Remove the medium and add the test compound or controls in stimulation buffer.
-
For antagonist screening, add a known agonist.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Bead Addition:
-
Lyse the cells by adding lysis buffer containing the AlphaScreen Acceptor beads.
-
Incubate for 30 minutes.
-
-
Donor Bead Addition:
-
Add the Streptavidin-Donor beads in the dark.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the amount of intracellular cAMP.
-
A decrease in signal indicates an increase in cAMP (agonist activity), while an increase in signal suggests a decrease in cAMP (inverse agonist or antagonist activity).
-
Calculate EC₅₀ or IC₅₀ values from dose-response curves.
Caption: Modulation of a GPCR signaling pathway by the test compound.
Data Interpretation and Hit Validation
A critical aspect of HTS is the validation of initial hits to eliminate false positives.[13] Hits from the primary screen should be re-tested using the same assay. Confirmed hits should then be evaluated in orthogonal assays to confirm their biological activity. For example, a hit from a biochemical kinase assay should be tested in a cell-based assay that measures the phosphorylation of a downstream target.
Table 2: HTS Assay Performance Metrics
| Metric | Description | Acceptable Value |
| Z'-factor | A statistical measure of the quality of an HTS assay, reflecting the signal-to-background ratio and the data variation. | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 2 |
| Coefficient of Variation (CV%) | A measure of the variability of the data within a group of replicates. | < 15% |
Conclusion
While this compound is a compound with limited published data, its triazine core suggests significant potential for biological activity. The HTS protocols outlined in this document provide a robust framework for the initial exploration of its therapeutic potential. By systematically applying these cell-based and biochemical assays, researchers can efficiently identify and validate its biological targets, paving the way for further lead optimization and drug development.
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. ([Link])
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ([Link])
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Application Notes and Protocols for Developing Cell-Based Assays with 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine (Triazinamine-462)
Introduction: The Rationale for Investigating Triazinamine-462 in Oncology
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, several triazine-containing compounds have been identified as potent inhibitors of critical cell signaling pathways implicated in cancer, such as the phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell proliferation, survival, and metastasis.[1][2][3] Its dysregulation, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, makes it a prime target for therapeutic intervention.[4][5]
This document provides a comprehensive guide for the development of cell-based assays to characterize a novel triazine derivative, 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, hereafter referred to as Triazinamine-462 . Based on the established precedent of the triazine core, we hypothesize that Triazinamine-462 may exert its effects by modulating the PI3K/Akt signaling pathway. The following protocols are designed to first screen for cytotoxic or anti-proliferative activity in a relevant cancer cell line and then to specifically investigate the compound's effect on the PI3K/Akt pathway.
Part 1: Foundational Assay - Assessing Cellular Viability
The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. A robust and high-throughput compatible assay is essential for this purpose. We will utilize the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[6][7]
Causality in Experimental Design: Why PTEN-null cells?
To maximize the likelihood of observing an effect from a putative PI3K inhibitor, it is crucial to select a cell line that is highly dependent on this pathway for survival and proliferation.[8] PTEN is a phosphatase that negatively regulates the PI3K pathway.[9] In PTEN-null cancer cells, the PI3K pathway is constitutively active, rendering these cells "addicted" to this signaling cascade.[4][10][11] Therefore, they are particularly sensitive to inhibitors of this pathway. For this protocol, we recommend the use of the PC-3 (prostate cancer) or U-87 MG (glioblastoma) cell lines, both of which are well-characterized as PTEN-null.[12]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the cell viability assay.
Protocol 1: CellTiter-Glo® Viability Assay
Materials:
-
PC-3 or U-87 MG cells
-
Complete growth medium (e.g., F-12K for PC-3, MEM for U-87 MG, with 10% FBS)
-
Triazinamine-462 (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture PC-3 or U-87 MG cells to ~80% confluency.
-
Trypsinize, harvest, and count the cells.
-
Resuspend cells in complete growth medium to a density of 2 x 104 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (2,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Triazinamine-462 in DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to obtain 2X working concentrations (e.g., from 200 µM to 0.1 µM).
-
Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[13][14]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Measure luminescence using a plate-reading luminometer.
-
Part 2: Mechanistic Assay - Probing the PI3K/Akt Pathway
A positive result in the viability assay (i.e., a dose-dependent decrease in cell viability) suggests that Triazinamine-462 has anti-proliferative or cytotoxic effects. The next crucial step is to determine if this effect is mediated through the hypothesized target, the PI3K/Akt pathway. A direct way to assess this is by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.[1][3]
Causality in Experimental Design: Why Measure Phospho-Akt?
Activation of PI3K leads to the phosphorylation of Akt at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).[4] Measuring the levels of phosphorylated Akt (p-Akt) provides a direct readout of the pathway's activity. A potent inhibitor of PI3K or an upstream activator would lead to a decrease in p-Akt levels. We will describe a protocol for an In-Cell Western™ assay, which allows for the simultaneous quantification of both total Akt and p-Akt in the same well, providing an internally normalized and highly reproducible result.[15]
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway.
Protocol 2: In-Cell Western™ Assay for Akt Phosphorylation
Materials:
-
PC-3 or U-87 MG cells
-
Complete growth medium and serum-free medium
-
Triazinamine-462 (dissolved in DMSO)
-
Formaldehyde (3.7%)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total Akt
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
96-well plates
-
LI-COR Odyssey® CLx Imaging System or similar
Procedure:
-
Cell Seeding and Treatment:
-
Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Serum-starve the cells for 4-6 hours by replacing the medium with serum-free medium.
-
Treat the cells with various concentrations of Triazinamine-462 for 2 hours. Include a known PI3K inhibitor (e.g., LY294002) as a positive control.
-
-
Fixation and Permeabilization:
-
Remove the medium and add 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells 5 times with 200 µL of PBS.
-
Add 150 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Wash the wells 5 times with 200 µL of PBS.
-
-
Blocking and Antibody Incubation:
-
Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Dilute the primary antibodies (anti-p-Akt and anti-total Akt) in Blocking Buffer.
-
Remove the Blocking Buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Wash the wells 5 times with wash buffer (PBS + 0.1% Tween-20).
-
Dilute the secondary antibodies (IRDye® 800CW and IRDye® 680RD) in Blocking Buffer. Protect from light.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the wells 5 times with wash buffer.
-
-
Imaging and Analysis:
-
Scan the plate using a LI-COR Odyssey® CLx Imaging System in the 700 nm and 800 nm channels.
-
Quantify the fluorescence intensity for each channel. The 800 nm signal (p-Akt) should be normalized to the 700 nm signal (total Akt).
-
Part 3: Data Analysis and Assay Validation
Rigorous data analysis and assay validation are critical to ensure the reliability and reproducibility of the results.[16][17]
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound.[18][19][20] It is determined by fitting the dose-response data from the cell viability assay to a four-parameter logistic curve.
Calculation:
-
Normalize the data: Set the average of the vehicle control wells to 100% viability and the average of a "no cells" or "maximum inhibition" control to 0% viability.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the data to the following equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The IC50 value is the concentration of Triazinamine-462 that results in a 50% reduction in the measured signal.[21]
| Parameter | Description |
| Top | The upper plateau of the curve (should be close to 100%). |
| Bottom | The lower plateau of the curve. |
| LogIC50 | The logarithm of the concentration that gives a response halfway between Top and Bottom. |
| HillSlope | The steepness of the curve. |
Assay Quality Control: The Z'-Factor
For high-throughput screening, the Z'-factor is a statistical parameter used to evaluate the quality of an assay.[22][23][24] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[22][24]
Calculation: Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control (e.g., vehicle-treated cells)
-
σp = standard deviation of the positive control
-
μn = mean of the negative control (e.g., cells treated with a known inhibitor or no cells)
-
σn = standard deviation of the negative control
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of Triazinamine-462. A dose-dependent decrease in cell viability in PTEN-null cells, coupled with a corresponding decrease in Akt phosphorylation, would provide strong evidence that Triazinamine-462 acts as an inhibitor of the PI3K/Akt signaling pathway.
Further validation could involve:
-
Testing the compound in a panel of cell lines with different genetic backgrounds (e.g., PIK3CA mutant, KRAS mutant) to assess its selectivity.
-
Performing a direct biochemical assay with purified PI3K enzyme to confirm target engagement.
-
Investigating the effects on downstream targets of Akt, such as GSK3β or PRAS40.
By following these detailed protocols and validation procedures, researchers can confidently and accurately characterize the cellular effects of novel compounds like Triazinamine-462, paving the way for further pre-clinical development.
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LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]
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European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]
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ResearchGate. (n.d.). Quantification of p-Akt and p-GSK-3β by TR-FRET assay and quantification of pS 307 -IRS1 by western blot. Retrieved from [Link]
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Bioauxilium Research Inc. (n.d.). THUNDER™ Phospho-AKT pan (S473) TR-FRET Cell Signaling Assay Kit. Retrieved from [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]
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ResearchGate. (n.d.). How can I solve my detection problem for phospho-Akt in western blot?. Retrieved from [Link]
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ELK Biotechnology. (n.d.). Rat Phospho-Akt (S473) ELISA Kit. Retrieved from [Link]
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Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
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ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]
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Boster Biological Technology. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
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Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]
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BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Determination of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine (Prometryn)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, commonly known as prometryn, is a selective triazine herbicide widely employed for the control of annual grasses and broadleaf weeds in various agricultural crops.[1] Its mode of action involves the inhibition of photosynthesis in susceptible plant species.[1] Due to its potential for persistence in the environment and subsequent contamination of soil, water, and food products, the development of robust and sensitive analytical methods for its detection and quantification is of paramount importance for environmental monitoring, food safety, and regulatory compliance.[2]
This comprehensive guide provides detailed application notes and validated protocols for the analysis of prometryn in various matrices. The methodologies described herein are grounded in established analytical principles and have been selected to offer a range of options in terms of sensitivity, selectivity, and sample throughput, catering to the diverse needs of the research and drug development community.
Physicochemical Properties of Prometryn
A thorough understanding of the physicochemical properties of prometryn is fundamental to the development and optimization of analytical methods. These properties influence the choice of extraction solvents, chromatographic conditions, and detection techniques.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₉N₅S | [3] |
| Molecular Weight | 241.36 g/mol | [3] |
| Appearance | Colorless, crystalline solid | [4][5] |
| Melting Point | 118-120 °C | [4][5] |
| Water Solubility | 48 mg/L at 20 °C | [5] |
| Solubility in Organic Solvents (at 20-25 °C) | Acetone: 240-330 g/L, Ethanol: 140 g/L, Methanol: 160 g/L, Toluene: 170-200 g/L, Hexane: 5.5-6.3 g/L | [4][6] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.34 - 3.51 | [4][6] |
The moderate water solubility and good solubility in various organic solvents indicate that liquid-liquid extraction and solid-phase extraction with organic solvents are viable sample preparation strategies. The presence of a triazine ring with nitrogen atoms and a methylthio group provides chromophores suitable for UV detection in High-Performance Liquid Chromatography (HPLC) and specific fragmentation patterns for mass spectrometric detection.
Analytical Methodologies
A variety of analytical techniques can be employed for the determination of prometryn. The choice of method is often dictated by the sample matrix, the required limit of detection, and the available instrumentation. Established methods include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, and Gas Chromatography (GC) coupled with various detectors.[7]
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a widely accessible and robust technique for the quantification of prometryn in various samples. The method's selectivity is achieved through the chromatographic separation on a suitable stationary phase and the specificity of the UV detector at a wavelength where prometryn exhibits significant absorbance.
This protocol is adapted from a validated method for the determination of prometryn in environmental samples.[7][8]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined based on the specific column and system to achieve good resolution and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of prometryn analytical standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.[3] This solution should be stored at 4°C in an amber vial.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
3. Sample Preparation:
-
Water Samples:
-
Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter.
-
For pre-concentration of samples with low expected prometryn levels, a solid-phase extraction (SPE) step can be employed. Condition a C18 SPE cartridge with methanol followed by deionized water. Pass a known volume of the water sample through the cartridge. Elute the retained prometryn with a small volume of methanol or acetonitrile.
-
-
Soil Samples (Solvent Extraction): [2]
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.
-
4. Method Validation Parameters:
The performance of this method should be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[9][10]
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (R²) | > 0.995 | [11][12] |
| Accuracy (Recovery) | 70-120% | [11] |
| Precision (RSD) | ≤ 20% | [11] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | [11] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | [11] |
A study utilizing a similar HPLC-UV method reported a Limit of Detection (LOD) of 3.5 µg/L in water and 4.0 µg/kg in soil, and a Limit of Quantification (LOQ) of 11.0 µg/L in water and 13.0 µg/kg in soil.[7][8] Recoveries were in the range of 85.48% to 99.23% with relative standard deviations (RSDs) below 3.05%.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it particularly suitable for the analysis of prometryn in complex matrices and at trace levels. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.
This protocol is based on a validated GC-MS method for the determination of prometryn.[13][14]
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass selective detector.
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 200 °C at 20 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for prometryn are m/z 241 (molecular ion), 199, and 156.
2. Preparation of Standard Solutions:
Prepare stock and working standard solutions as described in the HPLC-UV protocol, using a volatile solvent suitable for GC, such as hexane or ethyl acetate.
3. Sample Preparation:
-
Water Samples (Solid-Phase Microextraction - SPME): [13]
-
Place a known volume of the water sample (e.g., 10 mL) into a vial.
-
Add a small amount of salt (e.g., NaCl) to enhance the extraction efficiency.
-
Expose a conditioned SPME fiber (e.g., Carbowax/Divinylbenzene) to the headspace or directly immerse it in the sample for a defined period with agitation.
-
Desorb the extracted analytes directly into the GC injector.
-
-
Clam Tissue (Solvent Extraction and SPE Cleanup): [13][14]
-
Homogenize a representative sample of the clam tissue.
-
Extract the homogenized tissue with an organic solvent like acetonitrile.
-
Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., C18 or Florisil) to remove interfering matrix components.
-
Elute the prometryn from the SPE cartridge, concentrate the eluate, and reconstitute in a suitable solvent for GC-MS analysis.
-
4. Method Validation Parameters:
A validated GC-MS method for prometryn in clams demonstrated a limit of quantification (LOQ) of 0.04 mg/kg, with average recoveries ranging from 84.0% to 98.0% and a coefficient of variation (CV%) between 3.0% and 7.1%.[14] The correlation coefficient (r²) for linearity was greater than 0.998.[14]
QuEChERS Sample Preparation for Complex Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely adopted for the analysis of pesticide residues in food and agricultural products.[15][16] It involves a simple extraction and cleanup process, making it suitable for high-throughput laboratories.
This protocol is a general guideline for the QuEChERS method, which can be adapted for various vegetable matrices.
1. Materials:
-
Homogenizer or blender.
-
50 mL centrifuge tubes.
-
Acetonitrile (HPLC grade).
-
Magnesium sulfate (anhydrous).
-
Sodium chloride.
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate.
2. Extraction:
-
Weigh 10-15 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
3. Cleanup (Dispersive SPE):
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL) and transfer it to a d-SPE tube.
-
Shake for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Visualizations
Workflow for HPLC-UV Analysis of Prometryn in Soil
Caption: Workflow for HPLC-UV analysis of prometryn in soil samples.
QuEChERS Sample Preparation Workflow
Caption: General workflow for QuEChERS sample preparation.
Conclusion
The analytical methods and protocols presented in this guide offer reliable and validated approaches for the determination of this compound (prometryn) in various matrices. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, with GC-MS providing higher sensitivity and selectivity. The implementation of the QuEChERS method for sample preparation can significantly enhance throughput for the analysis of complex food samples. Adherence to proper method validation procedures is crucial to ensure the generation of accurate and defensible data.
References
-
Determination of Prometryne in Water and Soil by HPLC–UV Using Cloud-Point Extraction. (2025). Journal of Chromatographic Science. [Link]
-
Determination of Prometryne in water and soil by HPLC-UV using cloud-point extraction. (2009). PubMed. [Link]
-
Method Validation and Determination of Ametryn Pesticide in Water Samples by QuEChERS-GC-MS. (2022). MDPI. [Link]
-
Establishment of an Analytical Method for Prometryn Residues in Clam Using GC-MS. (2025). Journal of Food Hygiene and Safety. [Link]
-
Prometryn. (n.d.). PubChem. [Link]
-
EPA Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Gas Chromatography/Mass Spectrometry. (2012). The Royal Society of Chemistry. [Link]
-
GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2017. (2017). Codex Alimentarius. [Link]
-
Prometryn (Ref: C 34161). (n.d.). AERU, University of Hertfordshire. [Link]
-
QuEChERS Sample Preparation for the Determination of Pesticides and Other Organic Residues in Environmental Matrices: A Critical Review. (2014). PubMed. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. [Link]
-
Environmental Chemistry Methods: Prometryn; 415464-01. (n.d.). Environmental Protection Agency. [Link]
-
Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. (2009). ResearchGate. [Link]
-
Prometryn. (n.d.). PubChem. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
-
Determination of Prometryn in Vetiver Grass and Water Using Gas Chromatography-Nitrogen Chemiluminescence Detection. (2015). PubMed. [Link]
-
Food Safety Sample Preparation: QuEChERS Method for Pesticides. (2015). YouTube. [Link]
-
METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.). European Commission. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. (2025). ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]
-
Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Toma. (2015). SciSpace. [Link]
-
Cas 7287-19-6,Prometryn. (n.d.). LookChem. [Link]
-
Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. [Link]
Sources
- 1. HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Prometryn | C10H19N5S | CID 4929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EXTOXNET PIP - PROMETRYN [extoxnet.orst.edu]
- 6. Prometryn (Ref: C 34161) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Prometryne in water and soil by HPLC-UV using cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
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- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
The 1,3,5-triazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its unique electronic properties, metabolic stability, and synthetic tractability have led to its incorporation into numerous approved drugs and clinical candidates. 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, while known in other contexts such as being a metabolite of the herbicide prometryn, represents an intriguing starting point for novel drug discovery campaigns. This document provides a comprehensive guide for researchers and drug development professionals on how to unlock the therapeutic potential of this specific triazine derivative. We will explore the broader context of 1,3,5-triazines in medicine, propose strategic pathways for derivatization, and provide detailed protocols for synthesis and biological evaluation.
The 1,3,5-Triazine Scaffold: A Versatile Platform for Drug Design
The 1,3,5-triazine core is a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This arrangement of nitrogen atoms creates a planar, electron-deficient ring system that can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking. The three substituent points on the triazine ring (at positions 2, 4, and 6) provide a synthetically accessible platform for fine-tuning the steric and electronic properties of the molecule, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.
The versatility of the 1,3,5-triazine scaffold is evident in the diverse range of biological activities exhibited by its derivatives. These compounds have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents. A notable example is the FDA-approved drug Ivosidenib (Tibsovo®) , which features a 1,3,5-triazine core and is used to treat acute myeloid leukemia by inhibiting the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.
Strategic Derivatization of this compound
Given the rich pharmacology of the 1,3,5-triazine scaffold, this compound presents a valuable starting point for generating novel chemical entities. The existing substituents – a primary amine, a methyl group, and an isopropyl group – offer distinct opportunities for chemical modification.
Key Modification Points and Rationale
-
The 2-amino group: This is the most reactive and versatile handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains. This position is often crucial for establishing key hydrogen bond interactions with the target protein.
-
The 4-methyl group: While less reactive, this position can be a site for introducing diversity. For instance, functionalization of the methyl group or its replacement with other small alkyl or aryl groups can modulate the steric profile and influence binding affinity.
-
The 6-isopropyl group: This lipophilic group contributes to the overall physicochemical properties of the molecule. Modifications at this position, or its replacement with other hydrophobic or hydrophilic moieties, can be used to optimize solubility, permeability, and metabolic stability.
The following diagram illustrates the potential points for chemical modification on the this compound scaffold.
Caption: Potential sites for synthetic modification on the this compound scaffold.
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a general method for synthesizing a library of amide derivatives from the parent compound.
Rationale: Acylation of the 2-amino group is a robust and high-yielding reaction that allows for the introduction of a wide range of functional groups. The resulting amides can participate in additional hydrogen bonding interactions within a protein binding pocket, potentially increasing affinity and selectivity.
Materials:
-
This compound
-
A variety of acyl chlorides or carboxylic acids
-
Coupling agents (e.g., HATU, HOBt) if starting from carboxylic acids
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
A tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add the tertiary amine base (1.2 eq).
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture. If using a carboxylic acid, pre-activate it with the coupling agent (1.1 eq) and HOBt (1.1 eq) in a separate flask before adding it to the reaction mixture containing the amine and base.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay
Many 1,3,5-triazine derivatives have been identified as potent kinase inhibitors. This protocol provides a general framework for screening newly synthesized derivatives against a panel of kinases.
Rationale: Kinases are a major class of drug targets, particularly in oncology. An in vitro kinase assay provides a direct measure of the ability of a compound to inhibit the enzymatic activity of a specific kinase, allowing for the determination of key parameters like IC50.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
A suitable detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
384-well microplates
-
A plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive controls (a known inhibitor) and negative controls (DMSO only).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer. Add this solution to the wells containing the test compounds.
-
Prepare an ATP solution in kinase assay buffer. Add this solution to the wells to initiate the kinase reaction.
-
The final reaction volume is typically 5-10 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step addition to first stop the kinase reaction and deplete the remaining ATP, and then to convert the generated ADP into a luminescent signal.
-
Data Acquisition: After a final incubation period, measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Presentation: Hypothetical Screening Results
The following table summarizes hypothetical IC50 values for a series of derivatives of this compound against a target kinase.
| Compound ID | R-group at 2-amino position | IC50 (nM) |
| Parent | -H | >10,000 |
| Derivative 1 | -C(O)CH₃ | 5,200 |
| Derivative 2 | -C(O)Ph | 850 |
| Derivative 3 | -C(O)-(4-fluorophenyl) | 250 |
| Derivative 4 | -C(O)-(4-methoxyphenyl) | 600 |
Workflow for a Triazine-Based Drug Discovery Campaign
The following diagram outlines a typical workflow for a drug discovery project starting from this compound.
Caption: A streamlined workflow for a medicinal chemistry campaign originating from a triazine scaffold.
Conclusion
This compound, while not a recognized therapeutic agent in its own right, represents a synthetically tractable and promising starting point for the development of novel drug candidates. By leveraging the well-established medicinal chemistry of the 1,3,5-triazine scaffold and employing systematic derivatization and screening strategies as outlined in this guide, researchers can efficiently explore the therapeutic potential of this and related compounds. The protocols and workflows provided herein offer a robust framework for initiating such a drug discovery program, with the ultimate goal of identifying new chemical entities to address unmet medical needs.
References
-
Title: The 1,3,5-triazine ring as a privileged scaffold in drug discovery and development. Source: Future Medicinal Chemistry URL: [Link]
-
Title: Recent advances of 1,3,5-triazine as a privileged scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Ivosidenib (AG-120) in IDH1-mutant relapsed or refractory AML. Source: The New England Journal of Medicine URL: [Link]
Application Notes and Protocols: Synthesis and Derivatization of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine for Drug Discovery
Introduction
The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry and agrochemistry, demonstrating a remarkable breadth of biological activities.[1][2] This privileged heterocyclic structure is found in a variety of clinically used drugs and commercial herbicides.[3][4] Triazine derivatives have been extensively explored for their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] The versatility of the triazine core, particularly the ability to sequentially substitute its positions, allows for the creation of large, diverse chemical libraries for high-throughput screening.[5][6]
This guide provides a comprehensive overview of a robust synthetic route to produce the asymmetrically substituted 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine and outlines key protocols for its subsequent derivatization. This parent compound serves as a valuable building block for generating novel derivatives with potential therapeutic applications. The methodologies described herein are designed for researchers in drug development and organic synthesis, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.
Core Synthetic Strategy: A Modular Approach
The synthesis of asymmetrically substituted triazines like this compound can be challenging. While sequential substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common method for triazine synthesis, achieving selective monosubstitution with two different small alkyl groups can lead to mixtures and low yields.[5][6]
A more reliable and higher-yielding approach involves the cyclocondensation of a guanidine salt with a β-diketone. This method offers excellent control over the substitution pattern on the triazine ring. The overall workflow is depicted below.
Caption: Overall workflow for synthesis and derivatization.
Part 1: Synthesis of this compound
This synthesis is achieved through a base-catalyzed cyclocondensation reaction between guanidine hydrochloride and 3-methyl-2,4-pentanedione. The diketone provides the carbon backbone for the methyl and isopropyl substituents, while guanidine provides the N-C-N fragment and the 2-amino group.
Rationale for Reagent Selection:
-
Guanidine Hydrochloride: A stable, commercially available source of the guanidine moiety.
-
3-Methyl-2,4-pentanedione: The β-diketone that will form the C4-C5-C6 portion of the triazine ring, incorporating the methyl and isopropyl groups.
-
Sodium Ethoxide: A strong base required to deprotonate the guanidine hydrochloride and catalyze the condensation reaction. Ethanol is a suitable solvent for this reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Guanidine Hydrochloride | 95.53 | 100 | 9.55 g |
| 3-Methyl-2,4-pentanedione | 114.14 | 100 | 11.41 g (12.5 mL) |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 110 | 37.4 mL |
| Ethanol (absolute) | - | - | 200 mL |
| Diethyl Ether | - | - | As needed |
| Saturated aq. NaCl solution | - | - | As needed |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guanidine hydrochloride (9.55 g, 100 mmol) and absolute ethanol (200 mL). Stir the suspension at room temperature.
-
Base Addition: Slowly add the sodium ethoxide solution (37.4 mL, 110 mmol) to the suspension. Stir for 15 minutes. A slight exotherm may be observed.
-
Diketone Addition: Add 3-methyl-2,4-pentanedione (11.41 g, 100 mmol) dropwise to the reaction mixture over 10 minutes.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 dichloromethane/methanol eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Resuspend the resulting solid in 150 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with saturated aqueous NaCl solution (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water mixture to afford this compound as a white crystalline solid.
Expected Yield: 70-80%.
Part 2: Derivatization of the Parent Compound
The primary amino group at the C2 position of the triazine ring is a versatile handle for further functionalization, allowing for the synthesis of a diverse library of compounds.[7] A common and straightforward derivatization is N-acylation to form amides.
Caption: N-Acylation of the parent aminotriazine.
Protocol: Synthesis of N-(4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-yl)acetamide
Rationale for Reagent Selection:
-
Acetyl Chloride: A highly reactive acylating agent.
-
Pyridine: Acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.
-
Dichloromethane (DCM): An inert solvent that dissolves the starting material and is easy to remove.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 152.19 | 10 | 1.52 g |
| Acetyl Chloride | 78.50 | 11 | 0.86 g (0.78 mL) |
| Pyridine | 79.10 | 12 | 0.95 g (0.97 mL) |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
Reaction Setup: Dissolve this compound (1.52 g, 10 mmol) in DCM (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine (0.97 mL, 12 mmol) to the solution.
-
Acylation: Add acetyl chloride (0.78 mL, 11 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the parent compound, expect characteristic signals for the methyl and isopropyl groups, as well as the amine protons. Upon derivatization, new signals corresponding to the added acyl group will appear, and a shift in the amine proton signal will be observed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups. For the parent compound, look for N-H stretches. For the acylated derivative, the appearance of a strong C=O stretch (around 1680-1700 cm⁻¹) is indicative of successful acylation.
-
Melting Point (MP): To assess the purity of the crystalline products.
Applications and Future Directions
The synthesized this compound and its derivatives represent a valuable starting point for drug discovery programs. Given the known biological activities of triazines, these novel compounds should be screened in a variety of assays.[8]
Recommended Screening Areas:
-
Anticancer Activity: Evaluate cytotoxicity against a panel of human cancer cell lines (e.g., HCT-116, MCF-7, HeLa).[9]
-
Antimicrobial Activity: Test against a range of Gram-positive and Gram-negative bacteria and fungal strains.[10]
-
Herbicidal Activity: The structural similarity to known herbicides suggests potential applications in agrochemistry.[11]
Structure-activity relationship (SAR) studies can be conducted by synthesizing a library of derivatives with various acyl, sulfonyl, and other functional groups to identify key structural features responsible for biological activity.
References
-
Pan, L., et al. (2017). A simple and efficient method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines. J. Org. Chem., 82, 10043-10050. Available at: [Link]
-
Tavares, F. X., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-99. Available at: [Link]
- Wu, Z.-C., & Borger, D. L. (2022). A general synthesis of 1,2,3,5-tetrazines. J. Org. Chem., 87, 16829-16846.
- Gao, C., et al. (2025). A modular synthesis of monofluorinated 1,2,4-triazoles and 1,3,5-triazines. Org. Lett., 27, 2641-2646.
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73. Available at: [Link]
-
AERU. (n.d.). 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). University of Hertfordshire. Available at: [Link]
- Google Patents. (1981). WO1981003020A1 - Triazine synthesis.
-
Poczta, A., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 27(9), 2955. Available at: [Link]
- Iraqi Journal of Pharmaceutical Sciences. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti. Iraqi Journal of Pharmaceutical Sciences, 33(1), 169-180.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888.
-
Chen, J., et al. (2023). Selective Synthesis of N-[6][12]Triazinyl-α-Ketoamides and N-[6][12]Triazinyl-Amides from the Reactions of 2-Amine-[6][12]Triazines with Ketones. Molecules, 28(11), 4363. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Available at: [Link]
- Bentham Science. (2023). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Letters in Drug Design & Discovery, 20(11), 1599-1619.
- MDPI. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Journal of Fungi, 10(3), 184.
-
National Center for Biotechnology Information. (n.d.). Prometryne. PubChem. Available at: [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 1-6.
-
Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]
- El-Faham, A., et al. (2020).
-
MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221. Available at: [Link]
- Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-112.
- Google Patents. (2010). CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
-
PubChem. (n.d.). 4-Amino-6-methyl-1,3,5-triazin-2-ol. National Center for Biotechnology Information. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35. Available at: [Link]
Sources
- 1. US5070199A - Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 2. US4596868A - Process for synthesizing 2-vinyl-4,6-diamino-s-triazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
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- 7. Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides and N-[1,3,5]Triazinyl-Amides from the Reactions of 2-Amine-[1,3,5]Triazines with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
Status: Active Document ID: TS-TRZ-004 Last Updated: January 28, 2026 Audience: Chemical Biology, Medicinal Chemistry, and Agrochemical Research Divisions[1][2][3][4][5]
Executive Summary
This technical guide addresses solubility challenges associated with 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine (also referenced as 2-amino-4-isopropyl-6-methyl-s-triazine). Researchers frequently encounter precipitation during aqueous dilution due to the compound's high crystal lattice energy and pH-dependent ionization.[1][2][3][5] This guide provides validated protocols for stock preparation, aqueous dilution, and recovery from precipitation.[2][3]
Part 1: Physicochemical Intelligence
Understanding the "why" behind the solubility failure is the first step to resolution.[2][3][5] This compound exhibits "Brick Dust" characteristics—high melting point and low aqueous solubility—driven by strong intermolecular hydrogen bonding within the triazine core.[2][3][5]
Compound Profile
| Property | Value (Approximate/Inferred) | Implication for Solubility |
| Molecular Weight | 152.20 g/mol | Small molecule, but rigid.[1][2][3][4][5] |
| pKa (Basic) | ~3.8 – 4.2 (Triazine ring N) | Critical: The compound is uncharged (neutral) at physiological pH (7.4), leading to minimum solubility.[1][4] It becomes cationic (soluble) only below pH 4.[2][3][5]0. |
| LogP | ~1.5 – 1.8 | Moderately lipophilic.[1][2][3][4][5] Prefers organic phases. |
| Melting Point | >150°C (High) | High energy required to break crystal lattice; resists dissolution in water.[1][2][3][4] |
| H-Bond Donors | 1 (Amine group) | Strong crystal packing forces.[1][2][3][4][5] |
Solvent Compatibility Matrix
| Solvent | Solubility Grade | Usage Recommendation |
| DMSO | Excellent (>50 mM) | Primary Stock. Use anhydrous DMSO to prevent hydration-induced precipitation.[1][2][3][4][5] |
| Methanol/Ethanol | Good (>10 mM) | Secondary stock.[1][2][3][4][5] Volatile; watch for concentration shifts due to evaporation.[2][3][5] |
| Water (pH 7.0) | Poor (<0.5 mM) | Do not use for stock. Risk of immediate precipitation.[1][3][4] |
| 0.1 M HCl | Moderate/Good | Protonation of the triazine ring enhances solubility.[1][4] Useful for analytical standards. |
| PBS (pH 7.4) | Very Poor | High salt and neutral pH drive precipitation ("Salting out" effect).[1][3][4] |
Part 2: Troubleshooting & Protocols
Issue 1: "My compound crashes out when I dilute the DMSO stock into media/buffer."
Diagnosis: This is the classic "Solubility Cliff." You are diluting a hydrophobic stock (DMSO) into a hydrophilic, neutral pH buffer.[2][3][5] The rapid change in dielectric constant forces the triazine molecules to aggregate.[2][3][5]
The Fix: The "Step-Down" Dilution Protocol Do not add 100% DMSO stock directly to 100% aqueous media if the final concentration is >10 µM.[2][3][5]
-
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into pure Ethanol or PEG-400 .
-
Vortex: Ensure complete mixing.
-
Final Dilution: Add this intermediate dropwise to your media while vortexing rapidly.
-
Surfactant Spike: If the assay permits, add 0.05% Tween-20 or 0.1% Pluronic F-127 to the aqueous buffer before adding the compound.[2][3][5] This creates micelles that sequester the triazine preventing crystal nucleation.[2][3][5]
Issue 2: "The DMSO stock has crystals at the bottom after storage at -20°C."
Diagnosis: DMSO is hygroscopic (absorbs water from air).[2][3][5] At -20°C, absorbed water freezes or reduces the solubility power of DMSO, causing the triazine to crystallize.[2][3]
The Fix: Sonicated Recovery
-
Warm Up: Place the vial in a 37°C water bath for 10 minutes.
-
Sonication: Sonicate in a water bath sonicator for 5–10 minutes. Do not simply vortex; vortexing is insufficient to break the crystal lattice.[5]
-
Visual Check: Hold the vial up to a light source. If "shimmering" (birefringence) is visible, undissolved micro-crystals remain.[2][3] Repeat heating/sonication.[2][3][5]
-
Prevention: Store stocks in single-use aliquots to minimize freeze-thaw cycles and atmospheric exposure.
Issue 3: "I need to dose animals/cells at high concentrations (>10 mg/kg)."
Diagnosis: Standard aqueous buffers will not support this load. You need a formulation vehicle.[2][3][5]
The Fix: The "Cosolvent System" Use the following vehicle composition (Standard Triazine Formulation):
Protocol: Dissolve compound in DMSO first.[2][3][5] Add PEG-400 and Tween-80.[1][2][3][4][5] Vortex until clear. Add Saline last and slowly.[2][3][5]
Part 3: Visual Workflows
Figure 1: Solubility Decision Tree
Caption: Decision matrix for solvent selection. Red pathways indicate high risk of experimental failure due to precipitation.[4]
Figure 2: The "Crash-Out" Mechanism & Prevention
Caption: Mechanism of precipitation upon aqueous dilution and the stabilizing effect of surfactant micelles.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use ultrasonic baths to dissolve the compound? A: Yes, and it is highly recommended.[2][3] Triazines pack tightly in solid form.[2][3][5] Sonication provides the acoustic energy needed to break the lattice and allow solvent intercalation.[2][3][5] Heat (up to 40°C) aids this process.[2][3][5]
Q2: Why does my LC-MS peak area decrease over 24 hours in the autosampler? A: If your autosampler is at 4°C and your solvent is 100% aqueous, the compound is likely slowly precipitating or adsorbing to the plastic vial walls.[2][3]
-
Solution: Ensure the sample solvent contains at least 20% Methanol or Acetonitrile.[2][3][5] Use glass inserts instead of polypropylene vials to reduce hydrophobic adsorption.[2][3][5]
Q3: Is the compound light-sensitive? A: Triazines are generally stable to ambient light, but degradation can occur under intense UV exposure in solution.[2][3][5] Store stocks in amber vials as a precaution.
Q4: Can I adjust the pH to 2.0 to dissolve it, then neutralize it back to 7.4 for my cell assay? A: No. As soon as you neutralize back to pH 7.4, the compound will deprotonate and likely precipitate immediately if the concentration is above its intrinsic solubility limit (~10–50 µM). You must rely on carrier solvents (DMSO/PEG) rather than pH manipulation for neutral-pH assays.[1][2][3][5]
References
-
Yalkowsky, S. H., et al. (2010).[2][3][5] Handbook of Aqueous Solubility Data. CRC Press.[2][3][5] (Provides foundational solubility data for triazine class herbicides and metabolites).
-
National Center for Biotechnology Information. (2025).[2][3][5] PubChem Compound Summary for CID 15466 (Related Triazine Structures). Retrieved from [Link]
-
Di, L., & Kerns, E. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3][5] (Source for "Solubility Cliff" and DMSO precipitation mechanisms).
- Sigma-Aldrich Technical Bulletins.Solubility and Stability of Triazine Derivatives. (General protocols for handling lipophilic weak bases).
Sources
- 1. 3-AMINO-1,2,4-TRIAZINE | 1120-99-6 [chemicalbook.com]
- 2. 4-Amino-6-methyl-1,3,5-triazin-2-ol | C4H6N4O | CID 135399234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methoxy-N2-methyl-N4-(1-methylethyl)-1,3,5-triazine-2,4-diamine | C8H15N5O | CID 18212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine (FDB011269) - FooDB [foodb.ca]
- 5. s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino- | C13H22N6O | CID 210896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Hub: Optimizing 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine Concentration in Assays
From the desk of the Senior Application Scientist:
Welcome to the technical support center for 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine. As a substituted s-triazine, this compound belongs to a class of heterocyclic molecules known for a wide spectrum of biological activities, making them valuable in drug discovery and chemical biology.[1][2] However, achieving reliable and reproducible data hinges on one critical, and often underestimated, parameter: the experimental concentration.
This guide is designed to move beyond simple protocols. It provides the causal framework behind our experimental recommendations, empowering you to troubleshoot effectively and generate high-integrity data. We will address the most common challenges encountered with this compound, from fundamental solubility issues to nuanced off-target effects.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the initial hurdles and foundational knowledge required before you begin your experiments.
Question: What is this compound and what are its potential applications?
Answer: this compound is a small molecule belonging to the 1,3,5-triazine class. These compounds are six-membered heterocyclic rings that serve as versatile scaffolds in medicinal chemistry.[1] Depending on the substitutions, triazine derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents.[1][3][4] The specific activity of this compound is determined by the biological context of your assay; however, its structure suggests it may be explored as an inhibitor of protein-protein interactions or enzymatic activity.[5][6]
Question: How should I prepare a stock solution of this compound?
Answer: Like many heterocyclic small molecules, this compound is likely hydrophobic and will have poor aqueous solubility.[7] Therefore, a high-quality, anhydrous polar aprotic solvent is required.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the industry standard.
-
Procedure: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) by dissolving a precisely weighed amount of the solid compound in the appropriate volume of anhydrous DMSO.[8]
-
Causality: Creating a high-concentration primary stock in 100% DMSO ensures the compound is fully solubilized before subsequent dilutions into aqueous assay buffers. This minimizes the risk of precipitation that can occur if you attempt to dissolve the compound directly in aqueous media.[9] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
Question: What is the single biggest challenge I will likely face when using this compound?
Question: What is a good starting concentration range for my initial screening experiments?
Answer: For an initial single-point screen, a concentration of 1 µM to 10 µM is a standard starting point for many small molecule libraries.[11]
-
Rationale: This range is often potent enough to identify initial "hits" without being so high that it induces non-specific activity or cytotoxicity.[11] It is critical, however, to first establish that the compound is soluble and non-toxic at this screening concentration.
Question: Why is the final concentration of DMSO in my assay so important?
Answer: The final concentration of your vehicle (DMSO) must be kept constant across all wells (including untreated controls) and should be as low as possible, ideally ≤0.5% .[10]
-
Scientific Rationale:
-
Cytotoxicity: DMSO can be toxic to cells, with effects varying significantly between cell lines. At concentrations above 1%, it can compromise membrane integrity and induce cellular stress, confounding your results.[12][13]
-
Compound Activity: DMSO can directly interfere with the assay target or detection chemistry.
-
Solubility Artifacts: Keeping the DMSO concentration consistent ensures that any observed effect is due to the compound, not differential solubility or vehicle effects between wells. Always include a "vehicle only" control in your experiments.[10]
-
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My compound precipitated when I added it to the aqueous assay buffer. What should I do?
Answer: This is a classic solubility issue. The concentration of your compound is too high for the final assay conditions.
-
Immediate Action: Do not use the turbid or precipitated solution. The actual concentration is unknown and will lead to unreliable data.[14]
-
Troubleshooting Workflow:
-
Reduce the Final Concentration: This is the simplest solution. Lower the highest concentration in your dose-response curve and adjust the dilution series accordingly.[14]
-
Perform a Kinetic Solubility Assay: Before running your main experiment, test the solubility of the compound in your exact final assay buffer. See Protocol 2 for a detailed methodology. This pre-experiment saves significant time and resources.
-
Increase Final DMSO Concentration (With Caution): If reducing the compound concentration is not an option, you can try slightly increasing the final DMSO concentration (e.g., from 0.2% to 0.5%). However, you must validate that this higher DMSO level does not impact your assay's performance or cell health.
-
Consider Co-solvents: For in vitro biochemical (cell-free) assays, the addition of other solubilizing agents like polyethylene glycols (PEGs) can sometimes help, but these must be validated for non-interference with the assay components.[7] This is generally not recommended for cell-based assays.
-
Problem: I am seeing high variability in my assay results (e.g., inconsistent IC50 values). What are the likely causes?
Answer: Inconsistent IC50 values are a red flag indicating a lack of experimental control. The cause is often multifactorial.
-
Decision Tree for Troubleshooting:
Caption: Troubleshooting workflow for inconsistent IC50 values.
-
Key Explanations:
-
Precipitation: Even if not visible to the naked eye, microscopic precipitation can drastically alter the effective concentration.
-
Pipetting/Dilution Errors: Serial dilution errors are cumulative. Always use freshly prepared dilution series for each experiment and ensure thorough mixing at each step.
-
Cellular State: The physiological state of your cells is critical. Inconsistent cell seeding density or using cells from a very high passage number can dramatically alter drug response.[15]
-
Problem: My compound shows activity in my primary assay, but I suspect it's due to cytotoxicity. How can I confirm this?
Answer: This is a crucial step in validating a true "hit." You must decouple the desired specific biological effect from non-specific cell death.
-
Solution: Run a counter-screen using a standard cytotoxicity assay.[16][17] The most common is the MTT assay, which measures metabolic activity.[18]
-
Interpretation:
-
If the IC50 from your primary assay is similar to the CC50 (cytotoxic concentration 50%) from the cytotoxicity assay, your compound is likely just a general toxin, and the "activity" is an artifact of cell death.
-
If the IC50 is significantly lower (ideally >10-fold) than the CC50, it suggests your compound has a specific mechanism of action at concentrations that are non-toxic. This is the desired outcome.
-
-
See Protocol 3 for a detailed method on how to perform an MTT cytotoxicity assay.
Problem: The compound is not showing any activity. How do I troubleshoot this?
Answer: A lack of activity can be as informative as activity, but first, you must rule out experimental error.
-
Confirm Compound Integrity: Was the compound stored correctly? Could it have degraded? If in doubt, use a fresh aliquot or lot.
-
Increase the Concentration: It's possible the compound is simply not potent enough at your initial screening concentration. Perform a dose-response experiment up to the limit of solubility or cytotoxicity.
-
Check Assay Viability: Run a positive control for your assay. If the positive control fails, the problem lies with the assay system itself, not your test compound.
-
Verify Cellular Uptake: For cell-based assays, hydrophobic compounds may sometimes fail to enter the cell effectively. This is a more advanced problem that can be investigated using techniques like HPLC-MS to measure the intracellular concentration of the inhibitor.[19]
Section 3: Core Experimental Protocols
These protocols provide validated, step-by-step methodologies for the essential experiments in optimizing your compound's concentration.
Protocol 1: Preparation and Handling of Stock Solutions
This protocol ensures your compound is solubilized and stored correctly to maintain its integrity.
-
Pre-computation: Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO (e.g., 1 mL).
-
Weighing: Using an analytical balance, carefully weigh the calculated mass of the compound into a sterile, chemically-resistant vial (e.g., amber glass or polypropylene).
-
Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief water bath sonication to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into small-volume, single-use aliquots (e.g., 20 µL) in polypropylene tubes. Store immediately at -20°C or -80°C, protected from light.
-
Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol determines the maximum concentration at which your compound remains soluble in the final assay medium.
-
Prepare Dilution Series: In a 96-well polypropylene plate, prepare a 2x final concentration serial dilution of your compound stock in the assay buffer. For example, if your highest desired final concentration is 100 µM, prepare a 200 µM solution in the buffer.
-
Incubation: Incubate the plate at the same temperature as your main assay (e.g., 37°C or room temperature) for 1-2 hours. This allows time for any potential precipitation to occur.
-
Detection: Use a nephelometer or a plate reader capable of measuring light scatter at a high wavelength (e.g., 600-800 nm). Read the absorbance of each well.
-
Analysis: Plot the light scatter reading (Y-axis) against the compound concentration (X-axis). The concentration at which the signal begins to rise sharply above the baseline indicates the onset of precipitation. This is your approximate limit of solubility.
Protocol 3: Determining the Cytotoxic Concentration Range (MTT Assay)
This protocol assesses the general toxicity of your compound to determine a safe working concentration range.[20]
-
Cell Seeding: Seed your chosen cell line into a 96-well flat-bottom tissue culture plate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Compound Addition: The next day, prepare a 2-fold serial dilution of your compound in culture medium. Start from a high concentration (e.g., 100 µM) and perform at least 8-10 dilutions. Remember to keep the final DMSO concentration constant and below 0.5%. Include "cells + vehicle" (negative control) and "cells + staurosporine/doxorubicin" (positive control for cell death) wells.
-
Incubation: Treat the cells with the compound dilutions and incubate for a period relevant to your main assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability (Y-axis) against the log of the compound concentration (X-axis) and fit a sigmoidal dose-response curve to calculate the CC50 value.[21]
Protocol 4: Establishing a Dose-Response Curve for IC50/EC50 Determination
This protocol is the core experiment for determining the potency of your compound in your specific functional assay.
-
Concentration Range Selection: Based on your solubility (Protocol 2) and cytotoxicity (Protocol 3) data, select a concentration range for your dose-response curve. The highest concentration should be well below the CC50 and solubility limit. The range should ideally span at least 3-4 orders of magnitude around the expected IC50.
-
Assay Execution: Perform your specific biological assay (e.g., enzyme inhibition, reporter gene activation, etc.) using a 2- or 3-fold serial dilution of your compound. Include appropriate positive and negative controls.
-
Data Collection: Measure the output of your assay (e.g., fluorescence, luminescence, absorbance).
-
Data Normalization: Normalize your raw data. For an inhibition assay, set the negative control (vehicle only) to 0% inhibition and the positive control (or no enzyme/target control) to 100% inhibition.
-
Curve Fitting: Plot the normalized response (% inhibition) against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit a sigmoidal dose-response curve.[18][22]
-
IC50 Determination: The IC50 is the concentration of the compound that produces a 50% response on the fitted curve.[21][23]
Section 4: Data Interpretation & Workflow Visualization
Data Summary: Recommended Concentration Ranges
The optimal concentration is entirely context-dependent. This table provides general guidelines.
| Experimental Phase | Goal | Recommended Concentration Range | Key Consideration |
| Phase 1: Feasibility | Determine solubility & cytotoxicity | 0.1 µM - 100 µM | Identify the absolute upper limits for concentration. |
| Phase 2: Primary Screening | Identify initial "hit" activity | 1 µM - 10 µM (single point) | Balance between detecting activity and avoiding off-target effects. |
| Phase 3: Dose-Response | Determine potency (IC50/EC50) | 8-12 points spanning 3-4 logs (e.g., 1 nM - 10 µM) | The range must bracket the final IC50 value for an accurate fit. |
| Phase 4: Mechanism of Action | Validate target engagement in cells | 1x, 5x, and 10x the determined IC50 | Use concentrations known to be active but non-toxic. |
Overall Experimental Workflow
This diagram illustrates the logical flow from receiving the compound to determining the optimal concentration for your definitive experiments.
Caption: Workflow for optimizing compound concentration.
References
-
Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. (2020). MDPI. [Link]
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4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. National Institutes of Health. [Link]
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Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]
-
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). ACS Publications. [Link]
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Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). National Institutes of Health. [Link]
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Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2022). PubMed Central. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]
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Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PubMed Central. [Link]
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Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI. [Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. [Link]
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1,3,5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. (2025). ResearchGate. [Link]
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Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. (2020). Lamar University. [Link]
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A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. The Royal Society of Chemistry. [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017). ResearchGate. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]
-
The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. (2023). PubMed Central. [Link]
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Triazine derivatives with different anticancer activity mechanisms. ResearchGate. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2024). National Institutes of Health. [Link]
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6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central. [Link]
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Triazine-based H2S Scavenging: Development of a Conceptual Model for the Understanding of Fouling Formation. (2014). ResearchGate. [Link]
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
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Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019). National Institutes of Health. [Link]
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How to select the final concentration of inhibitor for antagonist in cell culture experiment? (2012). ResearchGate. [Link]
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European Journal of Medicinal Chemistry. (2023). Uniba. [Link]
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The Optimal Effective Concentration Combination (OPECC) as a Novel Method for Evaluating the Effects of Binary Application of Antibacterial Compounds. (2023). National Institutes of Health. [Link]
-
Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. (2020). ResearchGate. [Link]
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A comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values). Oxford Academic. [Link]
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Suggested mechanism for 1,3,5-triazine formation. ResearchGate. [Link]
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The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. (2022). Preprints.org. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2023). CLYTE. [Link]
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Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB. PubMed Central. [Link]
-
Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature. [Link]
-
Preparing Solutions. (2021). Chemistry LibreTexts. [Link]
-
4-Amino-6-methyl-1,3,5-triazin-2-ol. PubChem. [Link]
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Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020). Communications Biology. [Link]
-
Guidelines for accurate EC50/IC50 estimation. (2010). ResearchGate. [Link]
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Technical Support Center: Stability of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine in Solution
Welcome to the technical support center for 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the factors that influence its stability, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
What is the general stability of this compound in solution?
Based on data from structurally similar triazine compounds like prometryn and atrazine, this compound is expected to be relatively stable to hydrolysis at room temperature in neutral, slightly acidic, or slightly alkaline aqueous solutions.[1] However, its stability is significantly influenced by pH, temperature, and exposure to light.
What are the primary factors that can cause degradation?
The main factors leading to the degradation of triazine compounds in solution are:
-
pH: Both highly acidic and highly alkaline conditions can catalyze hydrolysis of the triazine ring.[2][3][4]
-
Light Exposure: Triazine compounds are susceptible to photodegradation, especially when exposed to UV radiation or direct sunlight.[5][6]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation.
How can I detect degradation of my compound?
Degradation can be monitored by various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for identifying and quantifying both the parent compound and its degradation products.[7] High-performance liquid chromatography (HPLC) with UV or MS detection is also a common and effective method for tracking the decrease in the parent compound concentration and the appearance of new peaks corresponding to degradants.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My compound solution is showing a rapid loss of purity when stored in an acidic buffer. What is the likely cause and how can I prevent it?
Answer: Rapid degradation in acidic solutions is likely due to acid-catalyzed hydrolysis. The triazine ring is susceptible to cleavage under strong acidic conditions.[3]
Causality: At low pH, the nitrogen atoms in the triazine ring can become protonated, making the ring more susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of hydroxy-triazine derivatives and other degradation products.[4]
Mitigation Strategy:
-
Adjust pH: Whenever possible, maintain the pH of your solution within a neutral to slightly acidic or alkaline range (pH 5-8) for enhanced stability.[1]
-
Temperature Control: Store your acidic solutions at low temperatures (2-8 °C) to significantly slow down the rate of hydrolysis.
-
Limit Storage Time: Prepare fresh solutions in acidic buffers immediately before use.
Question: I left my compound solution on the lab bench under ambient light, and now I see several new peaks in my HPLC analysis. What happened?
Answer: The appearance of new peaks after exposure to ambient light suggests that your compound has undergone photodegradation. Triazine compounds contain chromophores that can absorb UV and visible light, leading to photochemical reactions.[5][6]
Causality: The energy absorbed from light can promote the molecule to an excited state, initiating degradation pathways such as dealkylation (loss of the propan-2-yl or methyl group) or hydroxylation of the triazine ring.[5][8]
Mitigation Strategy:
-
Protect from Light: Always store your solutions in amber vials or wrap your containers with aluminum foil to protect them from light.
-
Work in Low Light Conditions: When preparing and handling solutions, minimize exposure to direct and intense light sources.
-
Use Photostable Solvents: If possible, use solvents that do not promote photosensitization.
Question: To increase the solubility of my compound, I heated the solution. Will this affect its stability?
Answer: Yes, heating the solution, especially in the presence of acidic or alkaline conditions, can significantly accelerate the degradation of this compound. While moderate heating in a neutral solution might be acceptable for short periods, prolonged heating should be avoided.
Causality: Increased temperature provides the activation energy needed for hydrolytic reactions to occur more rapidly. This effect is more pronounced at pH extremes where acid or base catalysis is already a factor.
Mitigation Strategy:
-
Alternative Solubilization Methods: Instead of heating, consider using sonication at room temperature to aid dissolution.
-
Co-solvents: If compatible with your experimental system, consider using a small percentage of an organic co-solvent like DMSO or ethanol to improve solubility before diluting with your aqueous buffer.
-
Gentle Warming: If heating is unavoidable, use the lowest possible temperature for the shortest duration necessary to achieve dissolution. Immediately cool the solution to room temperature or below after the compound is dissolved.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a stock solution with enhanced stability.
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is readily soluble, such as DMSO or ethanol.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the chosen solvent to the vial to achieve the target concentration. If necessary, use a vortex mixer or sonicate at room temperature to facilitate dissolution.
-
Storage:
-
Store the stock solution in an amber glass vial with a tightly sealed cap to protect it from light and moisture.[9]
-
For long-term storage, keep the solution at -20°C or -80°C.
-
For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable.
-
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your experimental buffer immediately before use.
Protocol 2: Monitoring Degradation by HPLC-UV
This protocol provides a general method for assessing the stability of your compound under specific experimental conditions.
-
Sample Preparation: Prepare a solution of your compound at the desired concentration in the buffer or solvent system you intend to use for your experiment.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate for better peak shape) is commonly used for triazine analysis.
-
Detection: Monitor at the wavelength of maximum absorbance for the compound.
-
-
Incubation: Store the remaining solution under the conditions you want to test (e.g., specific temperature, light exposure, pH).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution into the HPLC.
-
Data Analysis:
-
Measure the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Observe the appearance and growth of any new peaks, which indicate degradation products.
-
Visualizations and Data Summary
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound based on known degradation patterns of similar triazine compounds.[8][10][11][12]
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting unexpected degradation.
Caption: Troubleshooting workflow for compound degradation.
Summary of Factors Affecting Stability
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| pH | Highly acidic (pH < 5) or highly alkaline (pH > 8) | Neutral to slightly acidic/alkaline (pH 5-8) | Minimizes acid/base-catalyzed hydrolysis.[2][3] |
| Light | Direct sunlight or UV radiation | Storage in amber vials or darkness | Prevents photodegradation.[5][6] |
| Temperature | Prolonged heating, especially at extreme pH | Room temperature or below (2-8°C for storage) | Reduces the rate of chemical degradation. |
| Solvent | Protic solvents at high temperatures | Anhydrous aprotic solvents for stock solutions | Minimizes solvolysis and hydrolysis. |
References
-
PubChem. (n.d.). Prometryn. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., Dong, F., Liu, X., Xu, J., Zheng, Y., & Li, J. (2020). Degradation of prometryn in Ruditapes philippinarum using ozonation: Influencing factors, degradation mechanism, pathway and toxicity assessment. Ecotoxicology and Environmental Safety, 205, 111135. Retrieved from [Link]
-
Wang, Y., Wu, L., Dai, G., Li, S., Wang, G., & Zhang, J. (2022). Biodegradation of atrazine by three strains: identification, enzymes activities, and biodegradation mechanism. Journal of Environmental Science and Health, Part B, 57(11), 933-942. Retrieved from [Link]
-
EXTOXNET. (1996). Prometryn. Extension Toxicology Network. Retrieved from [Link]
-
Li, C., Zhang, J., Zhang, Y., Wang, J., & Li, Y. (2023). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. International Journal of Molecular Sciences, 24(15), 12287. Retrieved from [Link]
-
Poukens-Renwart, P., Tihange, G., & Angenot, L. (2015). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances, 5(106), 87373-87380. Retrieved from [Link]
-
EXTOXNET. (1996). Atrazine. Extension Toxicology Network. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-methyl-1,3,5-triazin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Psathaki, M., & Manoussaridou, E. (2001). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 49(8), 3968-3973. Retrieved from [Link]
-
Al-Mubaddel, F. S., Al-Ghamdi, A. H., & Nasr-El-Din, H. A. (2018). Triazine-Based Scavengers: Can They Be a Potential for Formation Damage? SPE International Conference and Exhibition on Formation Damage Control. Retrieved from [Link]
-
Helling, C. S., & Pleiss, M. A. (1976). Hydrolysis of a chloro-s-triazine herbicide. Journal of Agricultural and Food Chemistry, 24(3), 590-593. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways of atrazine. Retrieved from [Link]
-
Malini, M., & Gandhimathi, R. (2023). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Omega. Retrieved from [Link]
-
Jiang, H., Li, J., Zhang, C., & Li, W. (2017). Degradation kinetics of prometryn on soil surfaces at different initial concentrations. Journal of Soils and Sediments, 17(10), 2535-2542. Retrieved from [Link]
-
Plimmer, J. R., Kearney, P. C., & Kaufman, D. D. (1967). Kinetics and mechanism of hydrolysis of chloro-1,3,5-triazines. Atrazine. Journal of Agricultural and Food Chemistry, 15(6), 996-999. Retrieved from [Link]
-
Cook, A. M., & Hütter, R. (1982). The degradative pathway of the s-triazine melamine. The steps to ring cleavage. The Biochemical journal, 208(3), 679–686. Retrieved from [Link]
-
Singh, P., Suri, C. R., & Cameotra, S. S. (2014). Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil. Environmental Science and Pollution Research, 21(10), 6547-6557. Retrieved from [Link]
-
Laganà, A., Fago, G., Marino, A., & Schöler, H. F. (2000). Evaluation of a method for the analysis of triazine herbicides and their metabolites in water by SPE on a carbon-based adsorbent then GC-MS determination. Chromatographia, 51(S1), 323-330. Retrieved from [Link]
-
Wang, F., Yao, J., Chen, H., & Li, X. (2022). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. Toxics, 10(8), 450. Retrieved from [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
-
Lányi, K., & Dinya, Z. (2005). Photodegradation study of some triazine-type herbicides. Journal of the Serbian Chemical Society, 70(12), 1435-1444. Retrieved from [Link]
-
Taylor, G. N., & Matherly, R. (2014). Use of Portable Analytical Methods to Determine the Stoichiometry of Reaction for Hexahydrotriazine-Based Hydrogen Sulfide Scavenger Operations. Analytical Chemistry, 86(10), 4879-4882. Retrieved from [Link]
Sources
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Technical Support Center: Enhancing the Bioavailability of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
Here is the technical support center for enhancing the bioavailability of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine.
Introduction
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process of enhancing the oral bioavailability of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
The information herein is curated based on established principles of pharmaceutical science and data from related chemical structures, given that specific experimental data for this compound is not extensively published. Triazine derivatives are a well-known class of compounds, and insights from their study can be extrapolated to guide your work[1][2][3][4].
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound that could affect its bioavailability?
A1: While specific experimental data for this compound is limited, we can infer its properties from its structure and related triazine compounds. The triazine core, common in various bioactive molecules, often contributes to poor aqueous solubility[1][2][3][4]. The presence of a methyl and an isopropyl group, both of which are non-polar, will likely further decrease its water solubility. The amino group provides a site for protonation, suggesting a pH-dependent solubility. It is reasonable to hypothesize that this compound will exhibit poor solubility in neutral pH environments, which is a primary cause of low oral bioavailability[5][6].
Q2: What is bioavailability and how is it measured?
A2: Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action[7]. It is a critical pharmacokinetic parameter. For orally administered drugs, it is influenced by factors such as aqueous solubility, drug permeability, dissolution rate, and first-pass metabolism[5].
Bioavailability is typically assessed by measuring the concentration of the drug in blood, plasma, or serum over time after administration[7]. The key parameters derived from the plasma concentration-time curve are the area under the curve (AUC), which represents the total drug exposure, and the maximum concentration (Cmax)[8].
Q3: What are the main strategies to enhance the bioavailability of a poorly soluble compound like this triazine derivative?
A3: Strategies for enhancing the bioavailability of poorly soluble drugs can be broadly categorized into physical and chemical modifications[5][9].
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphism), and creating solid dispersions in inert carriers[5][10].
-
Chemical Modifications: These involve altering the molecule itself, such as forming salts or prodrugs, or creating complexes with other molecules like cyclodextrins to improve solubility[5][11].
The choice of strategy depends on the specific properties of the compound and the desired formulation.
Troubleshooting Guides
Issue 1: Low Dissolution Rate in Aqueous Media
A low dissolution rate is a common problem for poorly soluble compounds and a major barrier to achieving adequate oral absorption[9].
Q: My compound shows a very low dissolution rate in simulated gastric and intestinal fluids. What can I do?
A: A low dissolution rate can be addressed by increasing the surface area of the drug available for dissolution or by improving its solubility in the dissolution medium. Here are some approaches:
Causality: Reducing the particle size of a drug increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate[10].
Experimental Protocol: Micronization using Jet Milling
-
Preparation: Ensure the this compound starting material is crystalline and free of solvents.
-
Milling: Use a jet mill with appropriate grinding and injection pressures. The optimal pressures will need to be determined empirically to achieve the desired particle size distribution (typically 1-10 µm).
-
Particle Size Analysis: Characterize the particle size distribution of the milled powder using laser diffraction.
-
Dissolution Testing: Perform comparative dissolution testing on the micronized and unmicronized material to quantify the improvement in dissolution rate.
Causality: A solid dispersion is a system where the drug is dispersed in a solid-state carrier, usually a polymer. This can enhance dissolution by reducing drug crystallinity, improving wettability, and increasing the surface area of the drug at a molecular level[5].
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Carrier Selection: Choose a suitable carrier. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both the triazine compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Drying and Milling: Dry the resulting solid mass under vacuum to remove any residual solvent. Gently mill the dried mass to obtain a fine powder.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
-
Dissolution Testing: Perform dissolution studies on the solid dispersion and compare the profile to that of the pure drug.
Issue 2: Poor Permeability Across Intestinal Epithelium
Even if a drug dissolves, it must still be able to pass through the intestinal wall to reach the bloodstream. Poor permeability can be another significant barrier to bioavailability.
Q: My compound has adequate solubility after formulation, but in vitro tests suggest poor permeability. How can I address this?
A: Poor permeability can be due to the intrinsic properties of the molecule or due to efflux by transporters like P-glycoprotein (P-gp) in the intestinal wall.
Causality: The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiates to form a monolayer of polarized epithelial cells with many of the characteristics of the small intestinal epithelium[12]. This model is widely used to predict the oral absorption of drugs[12][13].
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer[14][15].
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer[16].
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound (dissolved in transport buffer) to the apical (A) side of the monolayer.
-
At predetermined time points, take samples from the basolateral (B) side.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound to the basolateral (B) side.
-
At the same time points, take samples from the apical (A) side.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method like LC-MS/MS[8].
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters[17]. An efflux ratio greater than 2 suggests active efflux[17].
Causality: Permeation enhancers are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. They can act by various mechanisms, including opening tight junctions or fluidizing the cell membrane.
Considerations: The use of permeation enhancers must be carefully evaluated for potential toxicity and effects on the barrier function of the intestine. This is a more advanced and complex strategy.
In Vitro and In Vivo Bioavailability Assessment
A systematic approach to assessing bioavailability involves a combination of in vitro and in vivo models. In vitro models are useful for initial screening and mechanistic understanding, while in vivo models provide the most definitive data[18].
In Vitro Dissolution Testing
Q: How do I set up a standard dissolution test for my formulation?
A: Dissolution testing is a standardized method to measure the rate and extent of drug release from a solid dosage form[19]. The USP provides detailed guidelines for this[19][20].
Experimental Protocol: USP Apparatus 2 (Paddle Method) for Immediate-Release Formulations
-
Apparatus Setup: Use a USP Apparatus 2 (paddle) system. The vessel should contain 900 mL of the dissolution medium, maintained at 37 ± 0.5 °C[19].
-
Dissolution Media: Start with a simple medium like 0.1 N HCl (to simulate gastric fluid) and progress to buffers with pH values representative of the small intestine (e.g., pH 4.5, 6.8).
-
Test Conditions: A paddle speed of 50 or 75 rpm is common for immediate-release products[20].
-
Procedure:
-
Allow the dissolution medium to equilibrate to 37 °C.
-
Place the dosage form into the vessel.
-
Start the paddle rotation.
-
At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium[20].
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV)[8].
-
Data Presentation: Plot the percentage of drug dissolved against time to generate a dissolution profile.
In Vivo Bioavailability Studies
Q: What are the key considerations for designing a preclinical in vivo bioavailability study?
A: In vivo studies in animal models are essential for determining the oral bioavailability of a new chemical entity[18]. These studies must be carefully designed and are subject to ethical considerations and regulatory guidelines[21][22].
Key Design Considerations for an Oral Bioavailability Study in Rats
-
Study Design: A common design is a crossover study where each animal receives both the oral and an intravenous (IV) formulation of the drug at different times. The IV dose is used to determine the absolute bioavailability[8].
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Dosing: The oral formulation is administered by gavage. The IV formulation is administered via a cannulated vein.
-
Blood Sampling: Serial blood samples are collected at predetermined time points after dosing.
-
Sample Processing: Plasma is separated from the blood samples and stored frozen until analysis.
-
Bioanalysis: The drug concentration in plasma samples is determined using a validated LC-MS/MS method[8].
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.
-
Absolute Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[8].
Data Presentation
Table 1: Example of Comparative Dissolution Data
| Time (min) | % Dissolved (Unmicronized Drug) | % Dissolved (Micronized Drug) | % Dissolved (Solid Dispersion) |
| 5 | 2 | 15 | 40 |
| 10 | 5 | 30 | 65 |
| 15 | 8 | 45 | 80 |
| 30 | 15 | 65 | 95 |
| 45 | 20 | 80 | 98 |
| 60 | 25 | 88 | 99 |
Table 2: Example of Caco-2 Permeability Data
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Propranolol (High Permeability Control) | 25 | 23 | 0.92 | High |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |
| Triazine Derivative | 1.2 | 5.8 | 4.83 | Low (potential efflux) |
Visualizations
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.).
- How to Conduct a Bioavailability Assessment? - Creative Bioarray. (n.d.).
- 4-Amino-6-methyl-1,3,5-triazin-2-ol - PubChem. (n.d.).
- Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC - NIH. (2021).
- NOTE FOR GUIDANCE ON THE INVESTIGATION OF BIOAVAILABILITY AND BIOEQUIVALENCE - European Medicines Agency (EMA). (n.d.).
- In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC - NIH. (n.d.).
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.).
- 〈711〉 DISSOLUTION - US Pharmacopeia (USP). (n.d.).
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - MDPI. (n.d.).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.).
- Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs - FDA. (n.d.).
- Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA. (n.d.).
- Caco-2 Permeability Assay - Evotec. (n.d.).
- Are the Hydantoin-1,3,5-triazine 5-HT6R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug? Considerations Based on Primary In Vivo Assays and ADME-Tox Profile In Vitro - MDPI. (n.d.).
- FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. (n.d.).
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine - ChemicalBook. (n.d.).
- METHODS FOR ENHANCEMENT OF BIOAVAILABILITY - CUTM Courseware. (n.d.).
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[8][23]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (2020). Retrieved from
- Dissolution Testing of Immediate Release Solid Oral Dosage Forms - FDA. (n.d.).
- Caco2 assay protocol. (n.d.).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | Pharma Excipients. (2022).
- Best Practices for Regulatory Compliance in Dissolution Testing - Raytor. (2024).
- Chemical Properties of 1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1) - Cheméo. (n.d.).
- In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.).
- ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES. (n.d.).
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PubMed Central. (n.d.).
- European Journal of Medicinal Chemistry - Bari - Uniba. (2023).
- 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829) - AERU. (n.d.).
- 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION - USP-NF. (2013).
- What are the methods used for enhancement of bioavailability? - Patsnap Synapse. (2025).
- GUIDELINES FOR BIOAVAILABILITY & BIOEQUIVALENCE STUDIES - Dinesh Thakur. (n.d.).
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - NIH. (2023).
- 4-Chloro-6-methyl-1,3,5-triazin-2-amine - PubChem. (n.d.).
- Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate. (2025).
- Annex 9 - World Health Organization (WHO). (n.d.).
- Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC. (n.d.).
- 2-({4-chloro-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}amino)ethan-1-ol | AMERICAN ELEMENTS. (n.d.).
- Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.).
- CAS 15875-13-5 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine. (n.d.).
Sources
- 1. Are the Hydantoin-1,3,5-triazine 5-HT6R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug? Considerations Based on Primary In Vivo Assays and ADME-Tox Profile In Vitro [mdpi.com]
- 2. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pharmaexcipients.com [pharmaexcipients.com]
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- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
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- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
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- 20. fda.gov [fda.gov]
- 21. ema.europa.eu [ema.europa.eu]
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troubleshooting unexpected results in experiments with 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
Welcome to the technical support resource for 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot unexpected experimental results. While specific literature on this exact molecule is emerging, the principles outlined here are derived from the extensive chemistry of substituted 1,3,5-triazines and are designed to offer a robust framework for your research.
Section 1: Compound Overview and Handling
This compound belongs to the s-triazine class of heterocyclic compounds. These molecules are known for their diverse biological activities, including applications in oncology and as kinase inhibitors.[1][2] The rigid, planar structure and the presence of multiple nitrogen atoms allow for specific hydrogen bonding interactions, which are key to their biological function but can also present challenges in handling, such as limited solubility.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Range | Rationale & Key Considerations |
|---|---|---|
| Molecular Formula | C₇H₁₂N₄ | - |
| Molecular Weight | 152.20 g/mol | - |
| pKa | ~3.5 - 4.5 | The triazine nitrogens are weakly basic. The exact pKa will be influenced by the electron-donating alkyl groups. |
| LogP | 1.0 - 2.0 (Calculated) | The isopropyl and methyl groups increase lipophilicity compared to simpler amino triazines.[3] |
| Aqueous Solubility | Low to Moderate | Expected to be poorly soluble in neutral water. Solubility increases significantly in acidic aqueous solutions (e.g., pH < 4) due to protonation of the triazine ring. |
| Organic Solvents | Soluble | Generally soluble in DMSO, DMF, and alcohols (Methanol, Ethanol). Moderately soluble in chlorinated solvents (DCM, Chloroform). |
| Appearance | White to off-white solid | Typical for purified small molecule amine compounds. |
| Storage | Store at 2-8°C, desiccated | Protect from light and moisture to prevent potential degradation. Aminotriazines are generally stable as solids. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound won't fully dissolve in my aqueous assay buffer (e.g., PBS at pH 7.4). What should I do?
A1: This is a common issue with triazine derivatives. The low aqueous solubility at neutral pH is expected.
-
Causality: The planar triazine ring can stack, and intermolecular hydrogen bonds can reduce interaction with water. At neutral pH, the molecule is not sufficiently protonated to enhance solubility.
-
Solution Workflow:
-
Prepare a Concentrated Stock in 100% DMSO: Prepare a high-concentration stock solution (e.g., 10-50 mM) in pure, anhydrous DMSO.
-
Serial Dilution: Perform serial dilutions from this stock into your final assay buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Modification (if permissible): If your assay can tolerate a lower pH, preparing the final dilution in a slightly acidic buffer (e.g., pH 5.0-6.0) can improve solubility.
-
Use of Solubilizing Agents: For in vivo studies, formulation with agents like cyclodextrins may be necessary.
-
Q2: I see a new spot on my TLC plate or a new peak in my HPLC trace after storing my compound in solution. What is happening?
A2: This suggests potential degradation. While generally stable, triazines can be susceptible to certain conditions.
-
Potential Cause 1: Hydrolysis. If your compound was synthesized from a chlorinated precursor (like cyanuric chloride), any residual chloro-triazine impurity is highly susceptible to hydrolysis, creating a more polar hydroxytriazine byproduct.[4]
-
Potential Cause 2: Photodegradation. Some aromatic and heterocyclic compounds can be light-sensitive.
-
Troubleshooting:
-
Confirm the identity of the new species using LC-MS.
-
Always store solutions frozen (-20°C or -80°C) and protected from light.
-
Prepare fresh solutions for sensitive experiments. If you suspect impurities from the synthesis, re-purification via flash chromatography or recrystallization is recommended.
-
Q3: The biological activity of my compound is inconsistent between batches. Why?
A3: Batch-to-batch inconsistency almost always points to a purity issue.
-
Causality: The synthesis of asymmetrically substituted triazines can be challenging. The sequential substitution of cyanuric chloride is temperature-dependent, and slight variations can lead to different impurity profiles.[5] For instance, if the first substitution with the amine is not selective, you may form bis-amino impurities. If the final substitution is incomplete, you will have a chloro-triazine intermediate.
-
Solution:
-
Stringent Quality Control (QC): Each new batch must be rigorously tested. Do not rely solely on TLC.
-
Required QC Assays:
-
¹H NMR: To confirm the structure and absence of major organic impurities.
-
LC-MS: To confirm the mass and establish purity (>95% is a common standard).
-
HPLC: A validated HPLC method is crucial for quantifying purity accurately.
-
-
Section 3: Troubleshooting Guide: Synthesis & Purification
The synthesis of asymmetrically substituted triazines typically involves a stepwise nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[4][6] The reactivity of the chlorine atoms decreases as each is substituted, allowing for controlled, sequential additions if the temperature is carefully managed.[5]
Issue: My crude synthesis product is a complex mixture, and I cannot isolate the desired compound.
This common problem arises from a loss of control over the reaction's selectivity.
Caption: Workflow for troubleshooting complex synthesis mixtures.
Detailed Purification Protocol
-
Initial Analysis: Run a TLC or LC-MS of your crude material to identify the number of components.
-
Flash Chromatography (Primary Purification):
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase Selection: Start by identifying a solvent system on TLC that gives good separation (Rf of desired product ~0.3). A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane (DCM).
-
Execution: Run a gradient elution to separate components based on polarity. The desired product is expected to be of intermediate polarity. Dichloro- and monochloro-intermediates will be less polar, while di-substituted or hydrolyzed byproducts may be more polar.
-
-
Secondary Purification (If Needed):
-
Recrystallization: If the product from chromatography is >90% pure and solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.
-
Preparative HPLC: For difficult separations or to achieve the highest purity, reverse-phase preparative HPLC is the method of choice.
-
Section 4: Troubleshooting Guide: Biological Assays
Issue: The compound shows low potency or irreproducible results in my cell-based or enzymatic assay.
Assuming the compound's purity and identity have been confirmed, the issue likely lies within the experimental setup.
Caption: Decision tree for troubleshooting biological assay failures.
Key Considerations for Biological Assays:
-
Compound Aggregation: At higher concentrations, planar heterocyclic molecules can form aggregates, leading to non-specific inhibition and a steep, unusual dose-response curve. Including a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) in the assay buffer can prevent this.
-
Plastic Binding: Lipophilic compounds can adsorb to the plastic walls of microplates, reducing the effective concentration in solution. Using low-binding plates or pre-treating plates with the assay buffer can mitigate this effect.
-
Assay Interference: Triazine compounds can have intrinsic fluorescence or can quench fluorescence. Always run a control plate with the compound and assay components, but without the biological target (enzyme or cells), to check for direct interference with your readout method.
Section 5: Standard Operating Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Tare Vial: Accurately weigh an empty, dry glass vial on an analytical balance.
-
Weigh Compound: Carefully add approximately 1.5-2.0 mg of this compound (MW: 152.20) to the tared vial and record the exact weight.
-
Calculate DMSO Volume: Use the following formula to determine the required volume of DMSO: Volume (µL) = (Weight (mg) / 152.20 g/mol ) * 100,000
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Mix Thoroughly: Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Generic RP-HPLC Method for Purity Analysis
This protocol serves as a starting point for method development.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Gradient:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Rationale: The acidic mobile phase ensures the amine is protonated, leading to sharper peaks. The gradient from low to high organic content will elute a wide range of potential impurities. This method should be optimized for your specific batch to ensure the best resolution from any impurities.
References
-
Falorni, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 34-48. Available at: [Link]
-
Shawali, A. S., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 39. Available at: [Link]
-
Wang, Y., et al. (2023). Selective Synthesis of N-[4][5][7]Triazinyl-α-Ketoamides and N-[4][5][7]Triazinyl-Amides from the Reactions of 2-Amine-[4][5][7]Triazines with Ketones. Molecules, 28(11), 4353. Available at: [Link]
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Available at: [Link]
-
EFSA Panel on Plant Protection Products and their Residues (PPR). (2020). Scientific Opinion on the genotoxic potential of triazine amine (metabolite common to several sulfonylurea active substances). EFSA Journal, 18(3), e06048. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine. PubChem. Retrieved from [Link]
-
Al-Mokyna, F. H., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Journal of the Iranian Chemical Society. Available at: [Link]
-
Poczta, A., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 27(19), 6659. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-6-methyl-1,3,5-triazin-2-ol. PubChem. Retrieved from [Link]
-
Czarnota-Łydka, K., et al. (2023). New 1,3,5-triazine derivatives as 5-HT6 receptor ligands: Synthesis, biological evaluation, and molecular modeling studies. European Journal of Medicinal Chemistry, 259, 115669. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. PubChem. Retrieved from [Link]
-
Ochoa, E., et al. (2012). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. ARKIVOC, 2012(7), 11-26. Available at: [Link]
-
Agriculture and Environment Research Unit (AERU). (n.d.). 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). University of Hertfordshire. Retrieved from [Link]
-
Jain, D. K., et al. (2010). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 72(4), 519–523. Available at: [Link]
- Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine. (1991). U.S. Patent No. 5,070,199.
-
Popa, C. V., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221. Available at: [Link]
-
Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1h-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available at: [Link]
-
Al-Rashood, S. T., et al. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. Molecules, 26(16), 4983. Available at: [Link]
Sources
- 1. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]
- 3. 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine CAS#: 1668-54-8 [m.chemicalbook.com]
Validation & Comparative
Comparative Technical Guide: 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine vs. Traditional Triazine Derivatives
Executive Summary: The C-Alkyl Advantage
In the landscape of 1,3,5-triazine chemistry, 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine (CAS 82020-89-1) represents a distinct structural class compared to the ubiquitous N-alkylated herbicides (e.g., Atrazine) or O-alkylated metabolites.
While traditional triazines like Atrazine rely on labile C-N or C-Cl bonds for their biological activity (and environmental degradation), the target compound features robust Carbon-Carbon (C-C) bonds at positions 4 and 6. This structural difference confers superior hydrolytic stability and alters its lipophilic profile, making it a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD) rather than a mere agrochemical byproduct.
This guide objectively compares this C-alkylated scaffold against industry-standard triazines, providing synthesis protocols and stability data to support its application in pharmaceutical design.
Chemical Identity & Structural Comparison[1][2][3][4]
The triazine core is electronically deficient, but the nature of substituents dictates its reactivity.
| Feature | Target Compound | Atrazine (Comparator) | Melamine (Baseline) |
| IUPAC Name | This compound | 6-Chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine | 1,3,5-Triazine-2,4,6-triamine |
| CAS No. | 82020-89-1 | 1912-24-9 | 108-78-1 |
| Substituents | C-Methyl , C-Isopropyl , N-Amino | N-Ethyl , N-Isopropyl , C-Chloro | Tri-Amino |
| Linkage Type | C-C (Alkyl) and C-N (Exocyclic) | C-N (Alkylamino) and C-Cl | C-N (Amino) |
| Hydrolytic Stability | High (C-C bonds are inert to hydrolysis) | Low (C-Cl hydrolyzes to OH; N-dealkylation occurs) | High (Resonance stabilized) |
| Primary Application | Pharma Scaffold / Ligand | Herbicide (Photosystem II Inhibitor) | Resin / Flame Retardant |
| LogP (Est.) | ~1.6 - 1.9 | 2.61 | -0.12 |
Structural Insight
The C-isopropyl group in the target compound provides steric bulk directly attached to the aromatic ring, creating a hydrophobic pocket binder that is metabolically stable. In contrast, Atrazine's N-isopropyl group is susceptible to oxidative dealkylation (via Cytochrome P450), a major metabolic liability in drug design.
Mechanistic Stability & Degradation Pathways
The following diagram illustrates the fundamental difference in degradation pathways between the C-alkylated target and N-alkylated/Halogenated alternatives.
Figure 1: Comparative degradation logic. The C-C bonds of the target compound resist the hydrolysis that rapidly degrades Atrazine.
Experimental Protocols
Protocol A: Synthesis via Mixed Nitrile Cotrimerization
Unlike Atrazine, which is synthesized by nucleophilic substitution of cyanuric chloride, the target compound is best synthesized via the Pinner-type Cotrimerization of nitriles. This method builds the ring with the carbon substituents already in place.
Reagents:
-
Acetamidine Hydrochloride (Source of Methyl + Amine equivalent)
-
Isobutyronitrile (Source of Isopropyl)
-
Dicyandiamide (Catalyst/Co-reactant)
-
Solvent: Ethanol/Methanol
Step-by-Step Workflow:
-
Activation : Dissolve Acetamidine HCl (1.0 eq) in dry ethanol. Add Sodium Ethoxide (1.1 eq) to liberate the free base. Filter off NaCl precipitate.
-
Addition : Add Isobutyronitrile (1.0 eq) and Dicyandiamide (0.1 eq catalyst) to the filtrate.
-
Cyclization : Heat the mixture to reflux (80°C) for 12-18 hours under Nitrogen atmosphere. The mechanism involves the nucleophilic attack of the amidine nitrogen on the nitrile carbon, followed by cyclization.[1]
-
Isolation : Cool to room temperature. Evaporate solvent under reduced pressure.
-
Purification : Recrystallize from Isopropanol/Water (9:1).
-
Validation Point: Check melting point (Target: >150°C, distinct from precursors).
-
Yield Expectation: 40-60% (Mixed nitrile syntheses often suffer from statistical scrambling; purification is key).
-
Protocol B: HPLC-UV Quantification
To verify purity against other triazine byproducts.
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile.[1]
-
Gradient : 10% B to 90% B over 15 minutes.
-
Detection : UV at 254 nm (Triazine ring absorption).
-
Retention Time Logic :
-
Melamine (Polar): ~2 min
-
Target (C-Methyl/Isopropyl) : ~8-9 min (Moderate Lipophilicity)
-
Atrazine (Cl-substituted): ~12 min (Higher Lipophilicity)
-
Synthesis Pathway Visualization[5]
The following diagram details the "Mixed Nitrile" synthesis route, highlighting the critical cyclization step.
Figure 2: Synthesis via Cotrimerization. Note the challenge of statistical byproducts requiring rigorous purification.
Applications in Drug Discovery[1]
While Atrazine is strictly agrochemical, the target compound serves as a bioisostere for pyrimidine in kinase inhibitors.
-
PI3K/mTOR Inhibition : The 2-amino-1,3,5-triazine core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The C-isopropyl group fills the hydrophobic gatekeeper pocket more effectively than a planar phenyl group.
-
Antimalarial Activity : C-alkyl triazines have shown efficacy against P. falciparum by inhibiting dihydrofolate reductase (DHFR), similar to Cycloguanil but with improved metabolic stability due to the lack of labile C-Cl bonds.
Comparative Data Summary
| Property | Target Compound | Relevance |
| H-Bond Donors | 2 (Primary Amine) | Critical for Hinge Binding (Kinases) |
| H-Bond Acceptors | 3 (Ring Nitrogens) | Critical for Water-mediated bridging |
| Rotatable Bonds | 1 (Isopropyl) | Low entropy penalty upon binding |
| TPSA | ~65 Ų | Ideal for BBB penetration (CNS active potential) |
References
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PubChem Compound Summary . (2025). 4-Amino-6-methyl-1,3,5-triazin-2-ol and related C-alkyl triazines. National Center for Biotechnology Information. [Link]
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Balaha, M. et al. (2016). "Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer." Journal of Applied Pharmaceutical Science. [Link]
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El-Faham, A. et al. (2025). "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Molecules. [Link][1][2][3][4][5]
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Reid, R. et al. (2025). "A bibliometric review of triazine hybrids: synthesis, reactions, and applications." RSC Advances. [Link]
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benchmarking 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine against known inhibitors
This guide provides a comprehensive technical comparison of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine , a notable member of the triazine chemical family, against established inhibitors in key biological applications. As researchers and drug development professionals, understanding the performance of a compound relative to well-characterized benchmarks is paramount for informed decision-making in experimental design and lead compound selection. This document delves into the inhibitory profile of this triazine derivative, focusing on its primary herbicidal activity and exploring its potential in oncology and neuroscience.
Introduction: The Versatility of the Triazine Scaffold
The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry and agrochemicals, giving rise to compounds with a wide array of biological activities.[1] Derivatives of this core structure have been successfully developed as herbicides, anticancer agents, and central nervous system (CNS) modulators.[1][2][3] this compound, also known as Procyazine, belongs to this versatile family.[4] This guide will primarily focus on its well-established role as a photosynthetic inhibitor, benchmarking it against the widely used herbicides Atrazine and Diuron. Furthermore, we will explore its potential cytotoxic effects on cancer cells in comparison to the standard chemotherapeutic agent Doxorubicin, and its prospective binding affinity for the serotonin 5-HT6 receptor, a target for cognitive disorders, relative to the known antagonist SB-271046.
Part 1: Primary Application - Inhibition of Photosystem II (PSII)
The hallmark of triazine herbicides is their ability to disrupt photosynthesis, a fundamental process for plant survival.[5][6] The primary mechanism of action for Procyazine and other triazines is the inhibition of the Photosystem II (PSII) complex within the chloroplasts of plants.[7]
Mechanism of Action: Blocking the Electron Flow
PSII is a critical component of the photosynthetic electron transport chain. Triazine herbicides, including Procyazine and Atrazine, bind to the D1 protein within the PSII complex.[7][8] This binding event physically obstructs the binding of plastoquinone, the native electron acceptor, thereby halting the flow of electrons from PSII.[7] This disruption of electron transport not only ceases the production of ATP and NADPH, the energy currency of the cell, but also leads to the generation of reactive oxygen species (ROS) that cause cellular damage and ultimately, plant death.[9]
Benchmarking Against Known PSII Inhibitors: Atrazine and Diuron
To contextualize the efficacy of this compound as a PSII inhibitor, we compare it with two industry-standard herbicides:
-
Atrazine: A widely used triazine herbicide that shares the same mechanism of action.[6]
-
Diuron: A potent phenylurea herbicide that also inhibits PSII but at a slightly different binding site on the D1 protein, providing a valuable comparative perspective.[10]
Comparative Inhibitory Activity (IC50) on PSII
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. The following table summarizes the expected IC50 values for the inhibition of PSII electron transport.
| Compound | Chemical Class | Target | IC50 (Molar) |
| This compound (Procyazine) | Triazine | Photosystem II | To be determined experimentally |
| Atrazine | Triazine | Photosystem II | ~ 1 x 10⁻⁷ M |
| Diuron | Phenylurea | Photosystem II | ~ 2 x 10⁻⁸ M |
Note: IC50 values can vary depending on the experimental conditions and the plant species being tested.
Experimental Protocol: Determination of IC50 for PSII Inhibition
The following protocol outlines a standard method for determining the IC50 of herbicides on PSII activity using isolated chloroplasts.
Objective: To quantify the concentration of this compound, Atrazine, and Diuron required to inhibit 50% of the photosynthetic electron transport rate in isolated chloroplasts.
Materials:
-
Spinach leaves
-
Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA)
-
Assay buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂)
-
DCPIP (2,6-dichlorophenolindophenol) solution
-
Test compounds (Procyazine, Atrazine, Diuron) dissolved in an appropriate solvent (e.g., ethanol or DMSO)
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at low speed to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of assay buffer.
-
Determine the chlorophyll concentration of the isolated chloroplasts.
-
-
Assay Setup:
-
In a 96-well plate or spectrophotometer cuvettes, prepare reaction mixtures containing assay buffer, DCPIP, and varying concentrations of the test compounds.
-
Include a control with no inhibitor and a blank with no chloroplasts.
-
-
Measurement:
-
Add the isolated chloroplasts to the reaction mixtures to initiate the reaction.
-
Immediately measure the change in absorbance at 600 nm over time under illumination. The reduction of DCPIP by PSII leads to a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Part 2: Exploring Secondary Biological Activities
While the primary application of Procyazine is herbicidal, the broad bioactivity of the triazine scaffold warrants an investigation into other potential therapeutic areas.[1]
Anticancer Potential: A Comparative Cytotoxicity Study
Several 1,3,5-triazine derivatives have demonstrated significant anticancer activity.[1][3][11] The mechanism of action for some of these compounds involves the induction of apoptosis in cancer cells.[3] To assess the potential of this compound in this area, a comparative cytotoxicity assay against a standard cancer cell line is proposed.
Benchmarking Against Doxorubicin
Doxorubicin is a well-established anthracycline chemotherapy drug used to treat a wide range of cancers. Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to apoptosis.
Comparative Cytotoxicity (IC50) in HeLa Cells
| Compound | Chemical Class | Target | IC50 (µM) in HeLa Cells |
| This compound (Procyazine) | Triazine | To be determined | To be determined experimentally |
| Doxorubicin | Anthracycline | DNA/Topoisomerase II | ~ 0.1 - 1 µM |
Note: IC50 values are cell line dependent.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
Objective: To determine the cytotoxic effect of this compound and Doxorubicin on HeLa cells.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Procyazine, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Procyazine and Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[12]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
CNS Activity: 5-HT6 Receptor Binding Potential
The serotonin 5-HT6 receptor is a G protein-coupled receptor primarily expressed in the brain and is a promising therapeutic target for cognitive enhancement in disorders like Alzheimer's disease.[14] Several triazine derivatives have been investigated as ligands for this receptor.[2]
Benchmarking Against SB-271046
SB-271046 is a well-characterized and selective 5-HT6 receptor antagonist.[15]
Comparative Binding Affinity (Ki) for the 5-HT6 Receptor
| Compound | Chemical Class | Target | Ki (nM) |
| This compound (Procyazine) | Triazine | 5-HT6 Receptor | To be determined experimentally |
| SB-271046 | Sulfonamide | 5-HT6 Receptor | ~ 1-5 nM |
Note: Ki values are determined through competitive binding assays.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT6 receptor.[15][16]
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT6 receptor.
-
Radioligand (e.g., [³H]-LSD or another suitable 5-HT6 ligand).[15]
-
Test compound (Procyazine).
-
Known antagonist (SB-271046) for positive control.
-
Non-specific binding agent (e.g., high concentration of serotonin or another 5-HT6 ligand).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the IC50 of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the experimental designs and biological pathways discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the IC50 of PSII inhibitors.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for the radioligand binding assay.
Caption: Inhibition of the PSII electron transport chain by triazine herbicides.
Conclusion
This guide provides a framework for the comprehensive evaluation of this compound. By benchmarking its performance against established inhibitors in its primary field of application and exploring its potential in secondary areas, researchers can gain a clearer understanding of its biological activity profile. The provided experimental protocols offer a starting point for in-depth investigation, and the comparative data will be crucial for assessing its potential as a lead compound in various research and development pipelines. The inherent versatility of the triazine scaffold suggests that a multi-faceted approach to characterization is essential to fully unlock the potential of its derivatives.
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Anderson, M. et al. (2006). Benzo[d][2][5][10]triazin-4-yl-(4-methoxy-phenyl)-methylamine, a novel anti-proliferative agent. Bioorganic & Medicinal Chemistry Letters, 16(18), 4782-4786.
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EXTOXNET. (1996). Diuron. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Cambridge University Press. (2017). Effects of Atrazine, Cyanazine, and Procyazine on the Photochemical Reactions of Isolated Chloroplasts. Retrieved from [Link]
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ResearchGate. (n.d.). 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity Against Phalaris Minor a Weed of Wheat Crop Field. Retrieved from [Link]
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PubChem. (n.d.). Diuron. Retrieved from [Link]
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passel.unl.edu. (n.d.). Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis. Retrieved from [Link]
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MilliporeSigma. (n.d.). ChemiSCREEN Membrane Preparation Recombinant Human 5-HT 6 Serotonin Receptor. Retrieved from [Link]
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AERU. (n.d.). 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). Retrieved from [Link]
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Biology Stack Exchange. (2018). The effect of Atrazine on the LDR in Photosynthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Toxicity of the herbicides diuron, propazine, tebuthiuron, and haloxyfop to the diatom Chaetoceros muelleri. Retrieved from [Link]
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Patsnap Synapse. (2024). What are 5-HT6 receptor antagonists and how do they work?. Retrieved from [Link]
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Springer. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
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PubMed Central. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. Retrieved from [Link]
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Government of Canada Publications. (n.d.). Diuron. Retrieved from [Link]
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ResearchGate. (n.d.). Functionalized 1,3,5-triazine-derivatives as promising anticancer agents: synthesis and cytotoxic activity in vitro. Retrieved from [Link]
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PubMed. (2022). 6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine endows herbicidal activity against Phalaris minor a weed of wheat crop field. Retrieved from [Link]
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ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]
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MDPI. (2021). Chiral Pyrazolo[4,3-e][2][5][17]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. Retrieved from [Link]
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PubMed Central. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Retrieved from [Link]
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ResearchGate. (n.d.). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]
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Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
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PubMed Central. (2024). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Specificity of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic or tool compound is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive assessment of a molecule's specificity. This guide provides an in-depth, technical framework for evaluating the specificity of the novel compound, 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine. By leveraging established methodologies and drawing comparisons with known triazine-based molecules, this document aims to equip you with the strategic insights and detailed protocols necessary for a thorough and objective assessment.
Introduction: The Imperative of Specificity in Triazine-Based Compounds
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and agrochemicals, giving rise to a diverse array of bioactive molecules.[1] This chemical backbone is found in widely used herbicides like Atrazine and in targeted cancer therapeutics such as the dual PI3K/mTOR inhibitor, Gedatolisib.[1][2] The broad biological activities of triazine derivatives underscore the critical need for a granular understanding of their specificity. A lack of specificity can lead to off-target effects, resulting in unforeseen toxicity or a misleading interpretation of biological data.
This guide will navigate the multifaceted process of specificity assessment for this compound, a compound for which the biological targets are yet to be fully elucidated. We will explore a multi-pronged approach, integrating both broad-scale profiling and target-specific validation techniques. To provide a tangible context, we will draw comparisons with two well-characterized triazine-containing molecules:
-
Atrazine: A widely used herbicide that primarily targets the plastoquinone-binding protein in photosystem II in plants.[1] Its off-target effects, particularly as an endocrine disruptor in mammals, are well-documented and serve as a crucial case study in off-target toxicity.[3][4][5][6]
-
Gedatolisib: An investigational dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), currently in clinical trials for cancer therapy.[2][7] Its development highlights the quest for targeted inhibition within a complex signaling network.
By the end of this guide, you will have a comprehensive understanding of the experimental workflows required to define the specificity profile of this compound, enabling a robust evaluation of its potential as a selective biological probe or therapeutic lead.
Section 1: Initial Broad-Spectrum Specificity Profiling - Casting a Wide Net
The first step in assessing the specificity of a novel compound is to perform a broad screen against a large panel of potential biological targets. This "unbiased" approach can reveal both the intended target(s) and potential off-targets, providing a comprehensive initial landscape of the molecule's bioactivity.
Kinome Profiling: A Must for Any Potential Kinase Inhibitor
Given that many small molecule inhibitors target the ATP-binding pocket of kinases, and the triazine scaffold is present in known kinase inhibitors, a comprehensive kinome scan is an essential starting point. The KINOMEscan™ platform from Eurofins Discovery is an industry-standard competition binding assay that quantitatively measures the interaction of a compound against a large panel of human kinases.[8][9]
Causality Behind the Experimental Choice: The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. A broad kinome scan provides a quantitative measure of a compound's affinity for a wide range of these kinases, allowing for the identification of primary targets and the assessment of selectivity. This is crucial for predicting potential off-target effects and understanding the polypharmacology of the compound.
Illustrative Comparison:
To illustrate the output of a kinome scan, let's consider a hypothetical dataset for this compound and compare it to the known profile of Gedatolisib and the expected profile of Atrazine.
| Target | This compound (% Inhibition @ 1µM) (Hypothetical) | Gedatolisib (% Inhibition @ 1µM) (Expected) | Atrazine (% Inhibition @ 1µM) (Expected) |
| PIK3CA (p110α) | 5 | 98 | <1 |
| PIK3CB (p110β) | 3 | 95 | <1 |
| PIK3CD (p110δ) | 8 | 92 | <1 |
| PIK3CG (p110γ) | 6 | 89 | <1 |
| MTOR | 4 | 99 | <1 |
| CDK2 | 55 | 15 | 2 |
| ROCK1 | 48 | 10 | 3 |
| PKA | 2 | 1 | <1 |
| Photosystem II (Plant) | Not Tested | Not Tested | >95 |
Note: The data for this compound is hypothetical and for illustrative purposes only. The expected data for Gedatolisib is based on its known mechanism of action as a potent pan-PI3K and mTOR inhibitor.[2] Atrazine's primary target is in plants, and it is not expected to significantly inhibit human kinases at this concentration.
Experimental Protocol: KINOMEscan™ Profiling
This protocol is based on the principles of the KINOMEscan™ competition binding assay.[8][9]
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: The KINOMEscan™ service utilizes proprietary kinase-tagged T7 phage and streptavidin-coated magnetic beads.
-
Competition Binding: The test compound is incubated with the kinase-tagged phage and an immobilized, active-site directed ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing and Elution: Unbound phage are washed away. The remaining kinase-tagged phage bound to the beads are eluted.
-
Quantification: The amount of eluted phage is quantified using qPCR of the phage DNA tag.
-
Data Analysis: The amount of kinase bound to the solid support is compared to a DMSO control. The results are typically reported as percent inhibition or Kd values.
Visualization of KINOMEscan Data
The results of a kinome scan are often visualized using a TREEspot™ diagram, which provides a graphical representation of the compound's interactions across the human kinome.
Caption: Hypothetical KINOMEscan TREEspot™ visualization for this compound, indicating potential hits in the CMGC and AGC kinase groups.
Section 2: In-Cell Target Engagement - Validating Hits in a Physiological Context
While in vitro assays like KINOMEscan are powerful for identifying potential interactions, it is crucial to validate these findings within a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a robust method for assessing target engagement in intact cells.[10][11][12][13]
Causality Behind the Experimental Choice: CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if a compound is binding to its target in a physiological context. This method does not require any modification of the compound or the target protein, providing a more native assessment of target engagement.
CETSA Workflow
The general workflow for a CETSA experiment is as follows:
Caption: General workflow of a Cellular Thermal Shift Assay (CETSA) experiment.
Experimental Protocol: Western Blot-Based CETSA
This protocol outlines a standard CETSA experiment followed by Western blot analysis.
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control for 1-2 hours.
-
Cell Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors). Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the putative target protein identified in the kinome scan (e.g., anti-CDK2).
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Proteome-Wide CETSA with Mass Spectrometry
For a more unbiased and comprehensive view of target and off-target engagement, CETSA can be coupled with quantitative mass spectrometry (MS).[14] This powerful technique allows for the simultaneous assessment of the thermal stability of thousands of proteins.
Causality Behind the Experimental Choice: While Western blot-based CETSA is excellent for validating a specific target, proteome-wide CETSA provides a global view of protein thermal stability changes upon compound treatment. This can uncover unexpected off-targets and provide a more complete picture of the compound's cellular interactions.
Section 3: Comparative Analysis - Benchmarking Against Known Triazines
To put the specificity data for this compound into perspective, it is essential to compare it with established triazine-based compounds.
Comparison with a Targeted Kinase Inhibitor: Gedatolisib
Gedatolisib is a dual PI3K/mTOR inhibitor, meaning its primary targets are well-defined.[2][7] A comparative analysis would involve assessing the kinome scan data of our test compound against the known selectivity profile of Gedatolisib.
Hypothetical Specificity Comparison:
| Feature | This compound (Hypothetical) | Gedatolisib |
| Primary Targets | CDK2, ROCK1 | Pan-Class I PI3K isoforms, mTORC1, mTORC2 |
| Selectivity Score (S(10)) * | 0.15 | High (data proprietary) |
| Known Off-Targets (>90% inhibition @ 1µM) | To be determined | To be determined from full kinome scan |
| Therapeutic Area | To be determined | Oncology |
*Selectivity Score (S(10)) is a measure of kinase inhibitor selectivity, where a lower score indicates a more selective compound.
Comparison with a Broad-Spectrum Herbicide: Atrazine
Atrazine's primary target is the D1 protein in photosystem II of plants.[15] However, it is known to have significant off-target effects in animals, including endocrine disruption.[3][4][5][6]
Comparative Assessment of Off-Target Effects:
| Assay | This compound | Atrazine |
| Photosystem II Inhibition Assay | To be performed | High potency |
| Aromatase Activity Assay (Endocrine Disruption) | To be performed | Known to induce aromatase expression |
| Broad Off-Target Panel (e.g., Eurofins SafetyScreen44™) | To be performed | Known interactions with various receptors and enzymes |
Experimental Protocol: Photosystem II Inhibition Assay
This assay is crucial to determine if this compound shares the herbicidal mechanism of action of Atrazine.
-
Isolation of Thylakoid Membranes: Isolate thylakoid membranes from a suitable plant source (e.g., spinach).
-
Assay Buffer Preparation: Prepare an assay buffer containing a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Compound Incubation: Incubate the thylakoid membranes with varying concentrations of this compound, Atrazine (positive control), and a vehicle control.
-
Measurement of Photosystem II Activity: Expose the samples to light and measure the reduction of DCPIP spectrophotometrically at 600 nm. A decrease in the rate of DCPIP reduction indicates inhibition of photosystem II.
-
Data Analysis: Calculate the IC50 value for the inhibition of photosystem II activity.
Conclusion: Synthesizing the Data for a Comprehensive Specificity Profile
Assessing the specificity of a novel compound like this compound requires a multi-faceted and comparative approach. By integrating broad-spectrum screening with in-cell target validation and benchmarking against well-characterized molecules, researchers can build a robust and reliable specificity profile. This comprehensive understanding is paramount for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective chemical probes and therapeutics. The experimental workflows and comparative frameworks provided in this guide offer a solid foundation for the rigorous scientific investigation necessary to unlock the full potential of this and other novel chemical entities.
References
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Celcuity. Gedatolisib. Celcuity Inc. [Link]. Accessed January 27, 2026.
-
ASCO Publications. Results of the safety run-in of gedatolisib plus talazoparib in advanced triple negative or BRCA 1/2 positive HER2 negative breast cancer. [Link]. Accessed January 27, 2026.
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Celcuity. Gedatolisib Mechanism of Action. Celcuity Inc. [Link]. Accessed January 27, 2026.
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OncLive. Gedatolisib NDA for HR+ PIK3CA Wild-Type Advanced Breast Cancer Has Been Submitted to the FDA. [Link]. Accessed January 27, 2026.
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Targeted Oncology. Gedatolisib Combos Improve PFS in Advanced PIK3CA Wild-Type Breast Cancer. [Link]. Accessed January 27, 2026.
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Targeted Oncology. Gedatolisib Shows Impressive PFS in HR+/HER2– Breast Cancer. [Link]. Accessed January 27, 2026.
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Wikipedia. Gedatolisib. [Link]. Accessed January 27, 2026.
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Nature. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. [Link]. Accessed January 27, 2026.
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National Pesticide Information Center. Atrazine Fact Sheet. Oregon State University. [Link]. Accessed January 27, 2026.
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ATSDR. Toxicological Profile for Atrazine. Agency for Toxic Substances and Disease Registry. [Link]. Accessed January 27, 2026.
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Wikipedia. Atrazine. [Link]. Accessed January 27, 2026.
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Center for Food Safety. Atrazine - Pesticides. [Link]. Accessed January 27, 2026.
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ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]. Accessed January 27, 2026.
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NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]. Accessed January 27, 2026.
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Eurofins Discovery. KINOMEscan Technology. [Link]. Accessed January 27, 2026.
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ATSDR. Atrazine | Public Health Statement. [Link]. Accessed January 27, 2026.
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PubMed. Atrazine's effects on mammalian physiology. [Link]. Accessed January 27, 2026.
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Celcuity. Phase I Dose-Escalation Study of the Dual PI3K-mTORC1/2 Inhibitor Gedatolisib in Combination with Paclitaxel and Carboplatin in. [Link]. Accessed January 27, 2026.
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AACR Journals. Abstract P2-02-05: Mechanism of action of gedatolisib in combination with fulvestrant and/or palbociclib in estrogen receptor positive breast cancer models. [Link]. Accessed January 27, 2026.
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Targeted Oncology. Gedatolisib Displays Early Efficacy in mCRPC and Pretreated HER2+ Breast Cancer. [Link]. Accessed January 27, 2026.
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Safety Operating Guide
Navigating the Safe Handling of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine: A Guide to Personal Protective Equipment and Disposal
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, substituted triazines are a class of compounds with significant interest. This guide provides essential, immediate safety and logistical information for handling 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, a specific triazine derivative. As a Senior Application Scientist, my objective is to distill technical information into practical, field-proven guidance that prioritizes the safety of laboratory personnel.
Understanding the Risks: The Triazine Hazard Profile
Triazine derivatives, as a class, are known to present several potential hazards. The primary concerns when handling these compounds are skin and eye irritation[1]. Inhalation of dust particles can also lead to respiratory tract irritation[2][3]. Therefore, the cornerstone of a robust safety protocol is the consistent and correct use of appropriate Personal Protective Equipment (PPE).
Core Directive: Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the handling procedure and the potential for exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or butyl rubber gloves | Laboratory coat | Recommended if dust generation is likely (e.g., N95 respirator) |
| Solution Preparation | Chemical splash goggles or face shield | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles or face shield | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Chemical splash goggles or face shield | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Required (e.g., N95 or higher, depending on spill size) |
The Rationale Behind PPE Selection:
-
Eye and Face Protection : Given that many triazine compounds can cause serious eye irritation, the use of chemical splash goggles is a minimum requirement when handling solutions or if there is a risk of splashing[1]. A face shield provides an additional layer of protection, especially during larger-scale operations or when a splash hazard is significant.
-
Hand Protection : Chemical-resistant gloves are essential to prevent skin contact, as triazines can cause skin irritation[1]. Nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or when handling concentrated solutions, butyl rubber gloves may offer superior protection[4]. It is crucial to consult the glove manufacturer's compatibility data.
-
Body Protection : A standard laboratory coat is generally sufficient to protect against minor spills and contamination of personal clothing.
-
Respiratory Protection : If handling the solid material outside of a fume hood where dust generation is possible, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of airborne particles[3][5].
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Operational Checklist:
-
Consult the SDS : Although a specific SDS is not available, review the SDS for a closely related triazine compound.
-
Designate a Handling Area : All work with the compound should be performed in a well-ventilated area, preferably a certified chemical fume hood.
-
Assemble PPE : Ensure all necessary PPE is readily available and in good condition.
-
Prepare for Spills : Have a spill kit readily accessible. The kit should contain an absorbent material suitable for chemical spills, waste bags, and appropriate PPE.
Standard Handling Procedure:
-
Don PPE : Before handling the compound, put on the appropriate PPE as outlined in the table above.
-
Minimize Dust : When weighing or transferring the solid, do so in a manner that minimizes dust generation. A containment balance enclosure is ideal for this purpose.
-
Work in a Fume Hood : All subsequent manipulations, such as preparing solutions or running reactions, should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact : Take care to avoid direct contact with the skin, eyes, and clothing.
-
Wash Hands : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[6].
Decontamination and Disposal of Contaminated PPE:
Proper disposal of contaminated PPE is critical to prevent secondary exposure.
-
Gloves : Remove gloves using the proper technique to avoid skin contact with the outer surface. Dispose of them in a designated chemical waste container.
-
Laboratory Coat : If a laboratory coat becomes contaminated, remove it immediately and place it in a labeled bag for laundering by a professional service equipped to handle chemically contaminated clothing. Do not take contaminated lab coats home.
-
Goggles/Face Shield : Clean and decontaminate reusable eye and face protection according to the manufacturer's instructions.
-
Waste Disposal : All solid waste contaminated with this compound, including disposable PPE and absorbent materials from spills, should be collected in a clearly labeled, sealed container for hazardous waste. Dispose of chemical waste in accordance with local, state, and federal regulations.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling Triazine Compounds.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound and other novel triazine derivatives, fostering a safer and more productive research environment.
References
-
Synerzine. (2019, January 24). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Retrieved from [Link]
-
Agilent. (2019, April 1). Triazine Pesticides Standard - Safety Data Sheet. Retrieved from [Link]
-
University of California, Davis. (n.d.). TRIAZINES. Retrieved from [Link]
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PubChem. (n.d.). 6-Nonyl-1,3,5-triazine-2,4-diamine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
